molecular formula C8H10Cl2N2 B1320024 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 766545-20-4

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B1320024
CAS No.: 766545-20-4
M. Wt: 205.08 g/mol
InChI Key: FRACHJCOMOVESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 766545-20-4) is a versatile chemical building block prized in medicinal and synthetic chemistry. This organic compound, with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 , serves as a critical synthetic intermediate. Its primary research value lies in the construction of naphthyridine-based scaffolds, which are core structures in the development of novel bioactive molecules and pharmaceutical candidates . The reactive chloro and secondary amine groups on its fused bicyclic structure make it an ideal precursor for further functionalization. A key documented application is its use in Boc (tert-butoxycarbonyl) protection chemistry to prepare advanced intermediates for complex synthetic routes . This compound requires specific storage conditions to maintain stability and is typically recommended to be kept in a dark place under an inert atmosphere . As a valuable scaffold in drug discovery research, it is instrumental for exploring new chemical entities. This product is intended for laboratory and research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACHJCOMOVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593904
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766545-20-4
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles and draws from analogous transformations reported in the scientific literature.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from commercially available 3-(cyanomethyl)pyridine. The pathway involves the construction of the tetrahydropyridinone ring system, followed by a chlorination step, and concludes with the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation 3_cyanomethyl_pyridine 3-(Cyanomethyl)pyridine intermediate_1 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one 3_cyanomethyl_pyridine->intermediate_1 Cyclization reagents_step1 Ethyl Cyanoacetate, Sodium Ethoxide intermediate_2 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine intermediate_1->intermediate_2 Chlorination reagents_step2 Phosphorus Oxychloride (POCl3) final_product 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride intermediate_2->final_product Protonation reagents_step3 Hydrochloric Acid (HCl)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

This step involves the base-catalyzed condensation of 3-(cyanomethyl)pyridine with ethyl cyanoacetate, followed by an intramolecular cyclization to form the tetrahydropyridinone ring.

Experimental Workflow:

Step1_Workflow start Start dissolve_na Dissolve Sodium in Ethanol start->dissolve_na add_reagents Add 3-(Cyanomethyl)pyridine and Ethyl Cyanoacetate dissolve_na->add_reagents reflux Reflux the Mixture add_reagents->reflux cool_precipitate Cool and Collect Precipitate reflux->cool_precipitate wash_dry Wash with Ethanol and Dry cool_precipitate->wash_dry end Obtain Intermediate 1 wash_dry->end

Caption: Experimental workflow for the synthesis of the tetrahydropyridinone intermediate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add 3-(cyanomethyl)pyridine (1.0 eq.) and ethyl cyanoacetate (1.1 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
3-(Cyanomethyl)pyridine118.141.011.81-
Sodium22.991.02.30-
Ethyl Cyanoacetate113.121.112.4411.2
Anhydrous Ethanol46.07--150
Product 148.16 ---
Step 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

The 2-oxo group of the intermediate is converted to a chloro group using phosphorus oxychloride.

Experimental Workflow:

Step2_Workflow start Start mix_reagents Mix Intermediate 1 with POCl3 start->mix_reagents heat Heat the Mixture mix_reagents->heat quench Pour onto Crushed Ice heat->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end Obtain Intermediate 2 dry_concentrate->end

Caption: Experimental workflow for the chlorination of the tetrahydropyridinone intermediate.

Procedure:

  • In a round-bottom flask, suspend 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (5.0 eq.).

  • Heat the mixture at 100-110 °C for 3-4 hours. The reaction should become a clear solution.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one148.161.014.82-
Phosphorus Oxychloride153.335.076.6746.5
Product 166.61 ---
Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Experimental Workflow:

Step3_Workflow start Start dissolve Dissolve Intermediate 2 in Ethanol start->dissolve add_hcl Add Ethanolic HCl dissolve->add_hcl stir Stir at Room Temperature add_hcl->stir precipitate Collect Precipitate stir->precipitate wash_dry Wash with Diethyl Ether and Dry precipitate->wash_dry end Obtain Final Product wash_dry->end

Caption: Experimental workflow for the formation of the hydrochloride salt.

Procedure:

  • Dissolve 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq.) in a minimal amount of anhydrous ethanol.

  • To this solution, add a saturated solution of hydrochloric acid in ethanol dropwise with stirring until the pH is acidic.

  • Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine166.611.016.66
Ethanolic HCl (saturated)-excess-
Product 203.07 --

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical AppearanceMelting Point (°C)
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-oneC₈H₈N₂O148.1660-70Off-white to pale yellow solid180-185
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridineC₈H₉ClN₂166.6175-85Light brown solid95-100
This compoundC₈H₁₀Cl₂N₂203.07>95White to off-white crystalline solid>200 (decomposes)

Note: The expected yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods used.

Conclusion

This technical guide outlines a robust and practical synthetic route for the preparation of this compound. The described procedures utilize readily available starting materials and employ standard organic chemistry techniques, making this pathway suitable for both small-scale research and larger-scale production. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal chemistry.[1] While direct pharmacological data on this specific compound is limited, its "mechanism of action" is most appropriately understood through its chemical reactivity and its utility as a scaffold for the development of potent and selective therapeutic agents. This guide elucidates the chemical action of this compound and explores the well-defined mechanisms of action of its notable derivatives, thereby highlighting the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Core Compound Profile: A Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its primary function in a laboratory setting is not as a direct pharmacological agent but as a reactive intermediate. The key to its utility lies in the chemical properties of the naphthyridine core and the chloro substituent.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.[1] This reactivity is the cornerstone of its application in drug discovery and development.

Chemical Mechanism of Action: A Versatile Reagent

The principal "mechanism of action" for this compound is its participation in chemical synthesis. The chloro-substituted pyridine ring is electron-deficient, making the carbon atom attached to the chlorine an electrophilic center ripe for nucleophilic attack. This allows for a variety of chemical transformations.

Key Chemical Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway where the chlorine atom is displaced by a nucleophile. This allows for the facile introduction of amine, alcohol, or thiol functionalities, which are pivotal for tuning the pharmacological properties of the final compound.

  • Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

  • Derivatization of the Secondary Amine: The tetrahydro portion of the molecule contains a secondary amine that can be readily functionalized through acylation, alkylation, or sulfonylation to further modify the structure and properties of the resulting derivatives.

Below is a generalized workflow illustrating the synthetic utility of this compound.

G A 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride B Nucleophilic Substitution (S_NAr) (e.g., with R-NH2, R-OH) A->B Displace -Cl C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Couple at -Cl D N-Functionalization (e.g., Acylation, Alkylation) A->D Modify -NH E Diverse Biologically Active Naphthyridine Derivatives B->E C->E D->E cluster_0 Normal HIV-1 Integration cluster_1 Allosteric Inhibition Pathway LEDGF LEDGF/p75 IN HIV-1 Integrase LEDGF->IN Binds & tethers Host_DNA Host Chromatin IN->Host_DNA Guides to Integration Successful Viral DNA Integration Host_DNA->Integration Inhibitor Naphthyridine Derivative IN2 HIV-1 Integrase Inhibitor->IN2 Binds to LEDGF pocket Aberrant_Multi Aberrant, Non-functional Integrase Multimer IN2->Aberrant_Multi Induces No_Integration Inhibition of Integration Aberrant_Multi->No_Integration G cluster_0 RORγt Activation cluster_1 RORγt Inverse Agonism RORgt_A RORγt Coactivator Co-activator Complex RORgt_A->Coactivator Recruits DNA_A IL-17 Promoter (DNA) Coactivator->DNA_A Binds Transcription_A Gene Transcription DNA_A->Transcription_A Cytokines_A IL-17A, IL-17F Production Transcription_A->Cytokines_A Inhibitor Naphthyridine Derivative (Inverse Agonist) RORgt_I RORγt Inhibitor->RORgt_I Binds to Corepressor Co-repressor Complex RORgt_I->Corepressor Recruits DNA_I IL-17 Promoter (DNA) Corepressor->DNA_I Binds Transcription_I Transcription Repressed DNA_I->Transcription_I Cytokines_I Reduced IL-17 Production Transcription_I->Cytokines_I

References

The Synthetic Utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. While direct evidence of its intrinsic biological activity is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the utility of this compound, detailing its application in the development of potent and selective modulators of various drug targets. We will explore its incorporation into final compounds with demonstrated therapeutic potential, providing insights into the synthetic pathways and the biological activities of the resulting molecules.

Chemical Profile

PropertyValue
IUPAC Name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
CAS Number 766545-20-4
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.09 g/mol
Canonical SMILES C1CNCC2=C1N=C(C=C2)Cl.Cl
Physical Description Solid

Synthetic Applications in Drug Development

The primary value of this compound resides in its reactive chloro- and amino- functionalities, which allow for its elaboration into more complex molecular architectures. The tetrahydronaphthyridine core provides a rigid scaffold that is frequently found in bioactive compounds.

Intermediate in the Synthesis of a Potent RORγt Inverse Agonist

A significant application of this compound is as a precursor in the synthesis of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Experimental Workflow: Synthesis of RORγt Inverse Agonist Precursor The synthesis of the core scaffold of TAK-828F involves a multi-step process where a derivative of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a crucial intermediate. The chloro substituent at the 2-position allows for cross-coupling reactions to introduce further complexity, while the secondary amine in the tetrahydro- portion of the molecule can be functionalized to build out the final compound.

G cluster_synthesis Synthetic Pathway to RORγt Inverse Agonist Core A 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine derivative B Cross-coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce aryl or other groups C Functionalization of Secondary Amine B->C Amide coupling, etc. D Further Synthetic Steps C->D E RORγt Inverse Agonist (e.g., TAK-828F) D->E

Caption: Synthetic workflow from the naphthyridine core to a RORγt inverse agonist.

Scaffold for HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[1] These inhibitors bind to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization and inhibiting viral replication. The 2-chloro-substituted starting material provides a handle for the introduction of various substituents to explore the structure-activity relationship (SAR) of this class of inhibitors.

Signaling Pathway: Mechanism of Action of HIV-1 Integrase Allosteric Inhibitors

cluster_pathway HIV-1 Integrase Inhibition A HIV-1 Integrase D Integration into Host Genome A->D F Aberrant Integrase Multimerization A->F B LEDGF/p75 B->D Tethers integrase to chromatin C Viral DNA C->D E ALLINI (derived from 2-chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine) E->A Binds to allosteric site G Inhibition of Integration F->G

Caption: Allosteric inhibition of HIV-1 integrase by naphthyridine derivatives.

Other Potential Therapeutic Areas

While less detailed in the available literature, patent applications and chemical vendor information suggest that this compound is a useful starting material for the synthesis of compounds targeting a range of other biological targets. These include:

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and diabetes.

  • Aldosterone Synthase Inhibitors: Inhibition of aldosterone synthase is a therapeutic strategy for managing hypertension and heart failure.

  • Voltage-Gated Sodium Channel Blockers: These are important targets for the treatment of pain and epilepsy.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility is demonstrated by its application in the synthesis of compounds targeting a diverse array of proteins implicated in various diseases. While the compound itself may not possess significant biological activity, its chemical reactivity and the rigid scaffold it provides make it an invaluable tool for medicinal chemists. Further exploration of derivatives based on this core structure is likely to yield novel therapeutic agents. This guide highlights the importance of such chemical building blocks in the pipeline of modern drug development.

References

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic, heterocyclic organic compound belonging to the tetrahydronaphthyridine family.[1] It is primarily recognized as a valuable building block and intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[2][3] Its unique bicyclic structure, featuring a reactive chloro substituent, makes it a versatile scaffold for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data pertains to the hydrochloride salt unless otherwise specified.

Table 1: Compound Identification

IdentifierValue
CAS Number 766545-20-4[1][2]
IUPAC Name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride[1]
Molecular Formula C₈H₁₀Cl₂N₂[1][2]
Canonical SMILES C1CNCC2=C1N=C(C=C2)Cl.Cl[1]
InChI Key FRACHJCOMOVESL-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 205.08 g/mol [1][2]
pKa (Predicted) 7.21 ± 0.20[3]
XLogP3-AA 1.3[3][4]
Topological Polar Surface Area 24.9 Ų[3][4]
Heavy Atom Count 12[1]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically involves the initial formation of the core naphthyridine ring system, followed by chlorination and salt formation.[1]

Synthesis_Workflow A Heterocyclic Precursors B Cyclization Reaction (e.g., Friedländer Synthesis) A->B C Tetrahydro-1,6-naphthyridin-2-ol (Hydroxy Intermediate) B->C D Chlorination (e.g., with POCl₃ or SOCl₂) C->D E 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base) D->E F Hydrochloride Salt Formation (with HCl) E->F G Final Product: This compound F->G

Caption: General synthetic workflow for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl.

The chemical reactivity of this compound is dominated by its chloro substituent, which makes the molecule susceptible to a variety of transformations.[1] The hydrochloride salt form is often used to improve the compound's stability and solubility.[1]

Chemical_Reactions cluster_start Starting Material cluster_reactions Reaction Types cluster_products Resulting Derivatives Start 2-Chloro-5,6,7,8- tetrahydro-1,6-naphthyridine R1 Nucleophilic Substitution Start->R1 + Nucleophile (Nu⁻) R2 Cyclization Start->R2 Specific Conditions R3 Reduction Start->R3 Reducing Agent P1 Substitution Product (e.g., amine, alcohol adducts) R1->P1 P2 Complex Fused-Ring Systems R2->P2 P3 Reduced Naphthyridine Derivatives R3->P3

Caption: Key chemical reactions involving the 2-chloro-tetrahydronaphthyridine scaffold.

Experimental Protocols

Detailed experimental procedures for this specific molecule are proprietary or found within patent literature. However, a representative protocol for a key chlorination step on a similar heterocyclic core is described below.

Protocol 1: Representative Chlorination of a Hydroxy-Naphthyridine Precursor

This protocol is based on the general method of converting a hydroxy-heterocycle to its chloro-derivative using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5]

  • Objective: To replace the hydroxyl group at the C2 position of a 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate with a chlorine atom.

  • Reagents & Materials:

    • 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Sodium bicarbonate solution (for quenching)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous sodium sulfate (for drying)

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask, charge the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate.

    • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask under a fume hood.

    • Fit the flask with a reflux condenser and heat the mixture gently (e.g., to 80-100 °C) for a period of 1-3 hours, monitoring the reaction by TLC or LC-MS.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker to quench the excess POCl₃. This is a highly exothermic step.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH > 8).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base.

    • The crude product can be purified via column chromatography if necessary.

    • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

Protocol 2: Spectroscopic Characterization

Structural confirmation of the final product is essential and is typically achieved using a combination of spectroscopic methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the hydrogen and carbon framework of the molecule, confirming the arrangement of protons and carbons on the tetrahydro-naphthyridine rings.[1] Specific spectral data is available from suppliers like ChemicalBook.[6]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (205.08 g/mol for the hydrochloride salt) and provides fragmentation patterns that can further support the proposed structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups and bonds within the molecule.

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of biologically active compounds.[1][2] The broader naphthyridine class of compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8]

Derivatives synthesized from this scaffold have been investigated for various therapeutic targets.

Table 3: Therapeutic Targets for Derivatives

Therapeutic Target / Drug ClassReference Application
Glycogen Synthase Kinase 3 (GSK-3) InhibitorsTreatment of GSK-3 mediated conditions[2]
Aldosterone Synthase InhibitorsPotential treatments for cardiovascular diseases[2]
Dipeptidyl Peptidase (DPP-IV) InhibitorsTreatment or prevention of diabetes[2]
Factor XIa InhibitorsAnticoagulant therapy[2]
Voltage-gated Sodium Channel InhibitorsTreatment of chronic pain disorders[2]
α1L Adrenoceptor AntagonistsTherapeutic applications in various conditions[2]

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[9]

  • Storage: The compound should be stored in a tightly sealed container at 2-8 °C under dry conditions to ensure its stability.[2]

This compound is a key synthetic intermediate with significant value in medicinal chemistry and drug discovery. Its defined chemical properties and reactive nature allow for its use as a foundational scaffold in the development of a diverse range of potential therapeutic agents. The protocols and data presented in this guide offer a technical foundation for researchers working with this versatile compound.

References

Potential Therapeutic Targets of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a critical building block in the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not established, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a key component in the development of potent and selective inhibitors for two significant therapeutic targets: the Retinoid-Related Orphan Receptor γt (RORγt) and HIV-1 Integrase. This technical guide elucidates the potential therapeutic relevance of this compound by examining the mechanism of action, signaling pathways, and pharmacological data of its derivatives that target RORγt and HIV-1 Integrase. Detailed experimental protocols for assessing the activity of such derivatives are also provided to facilitate further research and drug discovery efforts.

Introduction

The compound this compound is a synthetic intermediate whose value lies in its reactive chloro-substituent, which allows for facile derivatization and the generation of diverse chemical libraries. The tetrahydro-1,6-naphthyridine core provides a rigid scaffold that can be functionalized to interact with specific biological targets. Research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against RORγt, a key regulator of immune responses, and HIV-1 integrase, an essential enzyme for viral replication. This guide explores these two primary potential therapeutic avenues stemming from the use of this chemical entity.

Potential Therapeutic Target 1: Retinoid-Related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORγt is a promising therapeutic strategy for these conditions.[1]

RORγt Signaling Pathway

The signaling pathway leading to Th17 cell differentiation and function is initiated by cytokines such as TGF-β and IL-6. These cytokines activate transcription factors like STAT3, which in turn induce the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, leading to their transcription.[2] Inverse agonists of RORγt bind to its ligand-binding domain, preventing the recruitment of co-activators and thereby repressing gene transcription.

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R STAT3 STAT3 TGF-beta_R->STAT3 IL-6_R->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 RORgt_gene RORγt Gene p-STAT3->RORgt_gene Induces expression RORgt RORγt Protein RORgt_gene->RORgt Transcription & Translation IL17A_gene IL-17A Gene RORgt->IL17A_gene Binds to RORE, activates transcription IL-17A IL-17A Secretion IL17A_gene->IL-17A Derivative RORγt Inverse Agonist (Tetrahydro-1,6-naphthyridine derivative) Derivative->RORgt Inhibits activity

RORγt signaling pathway and point of inhibition.
Quantitative Data for RORγt Inverse Agonist Derivatives

While no specific activity data is publicly available for this compound itself, its derivatives have shown potent RORγt inverse agonist activity. The following table summarizes representative data for such compounds to illustrate the potential of this chemical scaffold.

Compound ClassAssay TypeTargetIC50 / EC50Reference
Tricyclic RORγt Inverse AgonistsGal4-Luc Reporter AssayRORγtEC50 values in the nanomolar range[3]
Imidazopyridine RORγt Inverse AgonistCo-activator Peptide DisplacementRORγt LBDpIC50 values around 7.3[1]
Various RORγ AntagonistsLuciferase Reporter AssayRORγInhibition of >90% at 100 nM for potent analogs[4]
Experimental Protocols for RORγt Inverse Agonism

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Line: Jurkat cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[3]

  • Compound Treatment: Transfected cells are plated in 384-well plates and treated with various concentrations of the test compound.

  • Incubation: Cells are incubated for 24-48 hours to allow for compound action and reporter gene expression.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

This assay assesses the effect of a compound on the differentiation of primary human T cells into Th17 cells.

  • Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Differentiation: The isolated T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23) in the presence of varying concentrations of the test compound.

  • Incubation: Cells are cultured for 3-5 days.

  • Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is measured by ELISA, or the percentage of IL-17A-producing cells is determined by intracellular cytokine staining and flow cytometry.

  • Data Analysis: The IC50 for the inhibition of IL-17A production is determined.

Potential Therapeutic Target 2: HIV-1 Integrase

HIV-1 integrase is a viral enzyme essential for the replication of the Human Immunodeficiency Virus.[5] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[6][7] This integration is a critical step for the establishment of a persistent infection. Inhibiting the function of HIV-1 integrase is a clinically validated strategy for the treatment of HIV/AIDS.

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase (ALLINIs).[8] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site—the binding site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75)—at the dimer interface of the integrase's catalytic core domain.[8] This binding induces aberrant multimerization of the integrase, leading to the formation of non-functional viral particles.[8]

HIV-1 Integrase Mechanism and Inhibition

The integration process involves two main steps catalyzed by the integrase: 3'-processing and strand transfer.[6] ALLINIs disrupt the normal function of the integrase, not by blocking the catalytic steps directly, but by interfering with the proper assembly and conformation of the enzyme, particularly during virion maturation.

HIV_Integrase_Pathway cluster_viral_lifecycle HIV-1 Replication Cycle Viral_Entry 1. Viral Entry & Reverse Transcription Viral_DNA Viral DNA Viral_Entry->Viral_DNA Integration 2. Integration into Host Genome Viral_DNA->Integration Integrase HIV-1 Integrase Integrase->Integration Assembly_Maturation 4. Virion Assembly & Maturation Integrase->Assembly_Maturation required for NonInfectious_Virion Non-Infectious Virion Integrase->NonInfectious_Virion leads to Host_DNA Host DNA Integration->Host_DNA inserts into Transcription_Translation 3. Transcription & Translation Host_DNA->Transcription_Translation Viral_Proteins Viral Proteins & Genomic RNA Transcription_Translation->Viral_Proteins Viral_Proteins->Assembly_Maturation New_Virion Infectious Virion Assembly_Maturation->New_Virion Derivative Allosteric Integrase Inhibitor (Tetrahydro-1,6-naphthyridine derivative) Derivative->Integrase Induces aberrant multimerization

HIV-1 Integrase role and allosteric inhibition.
Quantitative Data for HIV-1 Integrase Allosteric Inhibitor Derivatives

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key feature of several potent ALLINIs. The table below presents representative activity data for this class of compounds.

Compound ClassAssay TypeTargetEC50 / IC50Reference
Tetrahydro-1,6-naphthyridine DerivativesAntiviral Assay (NL4-3 in MT4 cells)HIV-1 ReplicationEC50 = 3.1 - 8.7 nM[9]
Pyridine-based ALLINIAntiviral Assay (WT HIV-1)HIV-1 ReplicationEC50 ≈ 7 nM[10]
Benzene-scaffold INLAIsIN-LEDGF/p75 Interaction (HTRF)HIV-1 IntegraseIC50 = 14 nM for potent analog[11]
Quinoline-based ALLINIsIN Multimerization AssayHIV-1 IntegraseStimulatory Conc. 50% = 0.027 µM[12]
Experimental Protocols for HIV-1 Integrase Allosteric Inhibition

This assay measures the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.[11]

  • Reagents: Recombinant full-length HIV-1 integrase and the IBD (Integrase Binding Domain) of LEDGF/p75 are used. The proteins are tagged with donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores for HTRF.

  • Assay Procedure: The tagged proteins are incubated with varying concentrations of the test compound in a 384-well plate.

  • Incubation: The reaction is incubated for a specified time (e.g., 1-2 hours) at room temperature.

  • Fluorescence Reading: The HTRF signal is read on a compatible plate reader. A high signal indicates protein-protein interaction, while a low signal indicates inhibition.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cell culture system.

  • Cell Line: A susceptible cell line, such as MT-4 or SupT1, is used.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are cultured for 4-5 days.

  • Measurement of Viral Replication: Viral replication is quantified by measuring an endpoint such as p24 antigen levels in the supernatant (by ELISA) or cell viability (using a reagent like MTT or CellTiter-Glo).

  • Data Analysis: The EC50 (50% effective concentration) is determined from the dose-response curve.

Experimental_Workflow cluster_screening Biological Screening Start 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine HCl Synthesis Chemical Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) Start->Synthesis Library Library of Tetrahydro-1,6-naphthyridine Derivatives Synthesis->Library Primary_Assay Primary Assay (e.g., RORγt Reporter Assay or HIV-1 Antiviral Assay) Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary/Confirmatory Assay (e.g., Th17 Differentiation or IN-LEDGF/p75 HTRF Assay) Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization Hit_Identification->Secondary_Assay Active Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

General workflow for drug discovery.

Conclusion

This compound is a valuable starting material for the synthesis of compounds with significant therapeutic potential. Its core structure is pre-validated in potent inverse agonists of RORγt and allosteric inhibitors of HIV-1 integrase. This guide provides a foundational understanding of these two key therapeutic targets, the associated signaling pathways, and the experimental methodologies required to evaluate novel derivatives. Researchers and drug development professionals can leverage this information to design and synthesize new chemical entities based on the tetrahydro-1,6-naphthyridine scaffold, with the aim of developing novel treatments for autoimmune diseases and HIV-1 infection. Further exploration of derivatives of this compound may uncover additional therapeutic targets and applications.

References

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and its structural analogs, with a focus on their synthesis, biological activities, and therapeutic applications. This document summarizes quantitative structure-activity relationship (SAR) data for key analogs, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid, bicyclic core provides a unique three-dimensional framework for the design of potent and selective ligands for various biological targets. This guide explores the chemical space around this core, highlighting its utility in developing inhibitors for key enzymes implicated in a variety of diseases.

Structural Analogs and Biological Activity

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been successfully exploited to develop potent inhibitors of several key drug targets, including Cyclin-Dependent Kinase 5 (CDK5) and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).

Substituted 1,6-Naphthyridines as CDK5 Inhibitors

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases.[1] A series of novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors.[1]

Table 1: CDK5 Inhibitory Activity of Substituted 1,6-Naphthyridine Analogs [1]

Compound IDR1R2R3CDK5 IC50 (nM)
Example 1H4-fluorophenylHB
Example 2Me4-fluorophenylHA
Example 3Et4-fluorophenylHA
Example 4H2,4-difluorophenylHB
Example 5Me2,4-difluorophenylHA
Example 6Et2,4-difluorophenylHA
Example 7H4-chlorophenylHC
Example 8Me4-chlorophenylHB

For CDK5 IC50: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM.[1]

Tetrahydronaphthyridine Derivatives as RORγt Inverse Agonists

Retinoic acid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune diseases.[2] Several tetrahydronaphthyridine derivatives have been developed as potent RORγt inverse agonists.

Table 2: RORγt Inverse Agonist Activity of Tetrahydronaphthyridine Analogs

Compound ScaffoldModificationTargetIC50 (nM)Reference
N-sulfonamide tetrahydroquinolineInverse Agonist MoietyRORγt2000[3]
Tetrahydronaphthyridine derivativeNot specifiedhuman/mouse RORγt6.1/9.5[4]
GW9662 derivativeCovalent modificationRORγt86[5]
GW9662 derivativeCovalent modificationRORγt122[5]

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

A detailed asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported as a key intermediate for the RORγt inverse agonist TAK-828F. The synthesis involves a Heck-type vinylation of a chloropyridine, followed by the formation of a dihydronaphthyridine intermediate and a subsequent ruthenium-catalyzed enantioselective transfer hydrogenation.

General Experimental Workflow for Tetrahydronaphthyridine Synthesis

G Start 2-Chloropyridine Derivative Heck Heck-Type Vinylation (Ethylene Gas) Start->Heck Pd Catalyst Vinyl 2-Vinyl-3-acylpyridine Heck->Vinyl Cyclization Ammonia-mediated Cyclization Vinyl->Cyclization Dihydro Dihydronaphthyridine Cyclization->Dihydro Hydrogenation Ru-catalyzed Enantioselective Transfer Hydrogenation Dihydro->Hydrogenation End 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Hydrogenation->End G cluster_0 High Glucose CDK5 CDK5 Activation ERK p-ERK1/2 CDK5->ERK PPARg p-PPARγ ERK->PPARg EMT Epithelial-to-Mesenchymal Transition (EMT) PPARg->EMT Fibrosis Tubulointerstitial Fibrosis EMT->Fibrosis Inhibitor 1,6-Naphthyridine CDK5 Inhibitor Inhibitor->CDK5 Inhibits G cluster_0 Naive T Cell RORgt RORγt Expression Th17 Th17 Differentiation RORgt->Th17 IL17 IL-17A Production Th17->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation InverseAgonist Tetrahydronaphthyridine RORγt Inverse Agonist InverseAgonist->RORgt Inhibits

References

An In-depth Technical Guide on the Discovery and History of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a key intermediate in the synthesis of complex molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its physicochemical properties, synthesis, and its utility in the development of novel therapeutics, including Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists and Luteinizing Hormone (LH) receptor antagonists.

Introduction and Discovery

The history of this compound is intrinsically linked to the broader exploration of the naphthyridine scaffold in drug discovery. The naphthyridine core, a diazabenzonaphthalene system, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.

The specific discovery of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a commercially available and synthetically useful intermediate. Its history is primarily documented through its citation in patents and synthetic chemistry literature as a starting material for more complex molecules. The compound, identified by the CAS number 766545-20-4 for the hydrochloride salt and 210539-05-2 for the free base, became more prominent as research into specific therapeutic targets intensified.

Its utility is primarily derived from the reactivity of the chloro-substituent, which allows for nucleophilic substitution, and the tetrahydropyridine ring, which provides a three-dimensional scaffold that can be further functionalized.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively published in peer-reviewed literature, with much of the available information being computed. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂N₂[1][2]
Molecular Weight 205.09 g/mol [2][3]
CAS Number 766545-20-4[1][3]
Appearance Solid[3]
pKa (Predicted) 7.21 ± 0.20[4]
XLogP3-AA (Computed) 1.3[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 24.9 Ų[5]
Storage 2-8 °C under dry conditions[1]

Synthesis and Experimental Protocols

A common approach involves the construction of the bicyclic naphthyridine core followed by chlorination. For instance, a plausible synthetic route could start from a suitable pyridine derivative, which is then cyclized to form the tetrahydronaphthyridine ring system. Subsequent chlorination, for example using phosphorus oxychloride, would introduce the chloro group at the 2-position. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.

Generalized Experimental Workflow for Tetrahydronaphthyridine Synthesis

G start Pyridine Derivative step1 Cyclization Reaction (e.g., Pictet-Spengler) start->step1 step2 Formation of Tetrahydronaphthyridine Core step1->step2 step3 Chlorination (e.g., POCl3) step2->step3 step4 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine step3->step4 step5 HCl Salt Formation step4->step5 end_product 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride step5->end_product

Caption: Generalized synthetic workflow for this compound.

Key Applications in Drug Discovery

The primary value of this compound lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical targets.

RORγt Inverse Agonists

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[6] Consequently, inverse agonists of RORγt are sought after as potential therapeutics for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core for the development of potent and selective RORγt inverse agonists.[7] this compound serves as a key starting material in the multi-step synthesis of these complex molecules. The chloro group provides a reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

RORγt Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR NFkB NF-κB TCR->NFkB Activates Cytokine_Receptor Cytokine Receptor (e.g., IL-6R, IL-23R) STAT3 STAT3 Cytokine_Receptor->STAT3 Activates RORgt_gene RORγt Gene STAT3->RORgt_gene Induces Transcription NFkB->RORgt_gene Induces Transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Activates Transcription IL17_protein IL-17 Protein IL17_gene->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation Inverse_Agonist Inverse Agonist (derived from title compound) Inverse_Agonist->RORgt_protein Inhibits

Caption: Simplified RORγt signaling pathway and the inhibitory action of inverse agonists.

Luteinizing Hormone (LH) Receptor Antagonists

The luteinizing hormone (LH) receptor, a G-protein coupled receptor (GPCR), is a key regulator of sex hormone production.[8] Antagonists of the LH receptor have therapeutic potential in hormone-dependent cancers, endometriosis, and polycystic ovary syndrome (PCOS). The tetrahydro-1,6-naphthyridine framework has been utilized in the discovery of potent and selective small-molecule antagonists of the LH receptor. This compound can be employed as a foundational scaffold in the synthesis of these antagonists.

Luteinizing Hormone (LH) Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm LH_Receptor LH Receptor G_Protein G-protein (Gs) LH_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Antagonist Antagonist (derived from title compound) Antagonist->LH_Receptor Blocks Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Steroidogenesis) PKA->Cellular_Response Phosphorylates targets leading to LH Luteinizing Hormone LH->LH_Receptor Binds

Caption: Simplified Luteinizing Hormone (LH) receptor signaling pathway and the action of antagonists.

Conclusion

This compound represents a noteworthy example of a chemical entity whose importance is defined by its enabling role in the synthesis of innovative therapeutics. While its own "discovery" may be traced through its appearance in chemical catalogs and patent literature, its true historical significance is measured by the advancements it has facilitated in the development of potent and selective modulators of challenging biological targets like RORγt and the LH receptor. For researchers in drug discovery, this compound remains a valuable tool, offering a versatile and functionalized scaffold for the creation of next-generation medicines.

References

An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for determining the aqueous solubility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS Number: 766545-20-4). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a synthetic organic compound utilized as a building block in the synthesis of pharmaceuticals.[1] It belongs to the class of fine chemicals and is recognized for its role in developing novel therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂N₂[1][2]
Molecular Weight 205.09 g/mol [2]
CAS Number 766545-20-4[1][2]
Appearance Solid[3][4]
LogP (Computational Estimate) 1.0 to 1.5[2]
Heavy Atom Count 12[2]
Storage Conditions 2-8 °C, under dry conditions[1]

The lipophilicity, indicated by a LogP value between 1.0 and 1.5, suggests moderate lipophilicity, which influences its solubility and membrane permeability.[2]

Solubility Data

Experimental Protocol: Equilibrium Solubility Determination

The recommended method for determining the equilibrium solubility is the shake-flask method.[5][6] This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached.

1. Materials and Equipment:

  • This compound

  • Solvents (e.g., water, phosphate buffer solutions at various pH values, organic solvents)

  • Volumetric flasks

  • Stoppered flasks or vials

  • Mechanical agitator (e.g., orbital shaker)

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge or filtration apparatus (with appropriate solvent-resistant filters)

  • Validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC) for concentration determination

  • pH meter

2. Preliminary Assessment:

Before conducting the pivotal solubility experiment, it is recommended to perform a preliminary assessment to estimate the required amount of the compound and the time needed to reach equilibrium.[7]

3. Experimental Procedure:

  • Preparation of Solubility Media: Prepare the desired solvents. For aqueous solubility, it is crucial to determine the pH-solubility profile over a relevant physiological range (e.g., pH 1.2 to 6.8).[5][7]

  • Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solubility medium.[6] Ensure that undissolved solid remains present to confirm saturation.

  • Equilibration: Place the flasks in a mechanical agitator at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[7] Agitate the samples for a predetermined time, sufficient to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation or filtration.[6] It is critical to avoid any temperature changes during this step that could affect the solubility.

  • Sample Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.[6]

  • Data Reporting: The solubility should be reported in units such as mg/mL or mol/L. A minimum of three replicate determinations at each condition is recommended.[7]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solubility Media (e.g., buffers at various pH) prep_sample Add Excess Compound to Solvent prep_media->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 37°C) prep_sample->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze report Report Solubility Data (mg/mL or mol/L) analyze->report

Caption: Workflow for determining the equilibrium solubility of a compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors.[8]

The chloro substituent on the naphthyridine ring is a key reactive site, allowing for nucleophilic substitution reactions to introduce various functional groups and build molecular diversity.[2]

Logical Relationship in Synthetic Chemistry

G start 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride reaction Nucleophilic Substitution (e.g., with amines, alcohols) start->reaction product Diverse Naphthyridine Derivatives reaction->product application Potential Therapeutic Agents (e.g., enzyme inhibitors) product->application

Caption: Synthetic utility of the title compound.

References

Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No: 766545-20-4). This compound is a valuable building block in medicinal chemistry and drug discovery, making its structural elucidation and characterization paramount. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers working with this and structurally related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.09 g/mol .[1] Its structure, featuring a tetrahydronaphthyridine core, makes it a versatile intermediate in the synthesis of various pharmaceutical agents. Accurate structural confirmation is the bedrock of any drug development program, and spectroscopic techniques are the primary tools to achieve this. This guide details the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the comprehensive characterization of this molecule.

Physicochemical Properties

PropertyValue
CAS Number 766545-20-4
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.09 g/mol
Appearance Solid
Storage Store at 2-8°C under an inert atmosphere

Spectroscopic Data

¹H NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Not Available---
¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
Not Available-
Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
Not Available--
Mass Spectrometry

Ionization Method: Electrospray Ionization (ESI)

m/zRelative Abundance (%)Assignment
Not Available--

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial. The hydrochloride salt form of the target compound suggests good solubility in polar solvents like DMSO-d₆ or D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the solvent peak or TMS.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

  • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer acquisition time, and a relaxation delay of 2 seconds.

  • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the spectrometer's beam path.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

  • Operate the ESI source in positive ion mode, as the nitrogen atoms in the naphthyridine ring are readily protonated.

  • Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

Experimental Workflow and Data Analysis

The overall process of spectroscopic analysis follows a logical workflow from sample preparation to final structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition (ESI-MS) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Couplings, Integrals NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Propose & Confirm Molecular Structure NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The structural characterization of this compound is essential for its application in research and development. While specific spectral data is not currently in the public domain, the standardized protocols for NMR, IR, and mass spectrometry detailed in this guide provide a robust framework for its analysis. By following these methodologies, researchers can confidently verify the identity, purity, and structure of this and related compounds, ensuring the integrity of their scientific endeavors.

References

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The evaluation of a drug candidate's metabolic stability is a critical step in the early stages of drug discovery and development.[1][2] This process helps in predicting the in vivo clearance of a new chemical entity, thereby providing insights into its potential pharmacokinetic profile.[3] Compounds with high metabolic instability are often rapidly cleared from the body, which may prevent them from achieving the desired therapeutic concentrations. Conversely, highly stable compounds might accumulate and lead to toxicity.[2] This guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a substituted tetrahydronaphthyridine derivative. While specific metabolic data for this compound is not publicly available, this document outlines the standard experimental protocols, data analysis techniques, and potential metabolic pathways based on its chemical structure and established principles of drug metabolism.

Introduction to In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] These assays typically utilize subcellular fractions or intact cells that contain these enzymes. The most common systems include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4][5]

  • Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, offering a more complete profile of both Phase I and Phase II metabolism.[4]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that encompasses uptake, metabolism, and efflux processes.[3][6]

  • Recombinant Human CYP Enzymes: These allow for the investigation of which specific CYP isozymes are responsible for the metabolism of a compound.[6]

The primary goal of these assays is to measure the rate of disappearance of the parent compound over time when incubated with one of these systems.[1] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Experimental Protocols

A detailed protocol for a typical in vitro metabolic stability assay using liver microsomes is provided below. This protocol can be adapted for other in vitro systems.

Materials and Reagents
  • Test Compound: this compound

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[7]

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution[7]

  • Positive Control Compounds: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[7]

  • Internal Standard (IS): A stable, non-metabolized compound for LC-MS/MS analysis

  • Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) of HPLC grade[7]

  • Plates: 96-well plates[7]

Incubation Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by diluting the stock solution with buffer to the desired concentrations (e.g., 1 µM to 10 µM).[8] The final DMSO concentration should be less than 0.5%.[7]

    • Thaw and dilute the liver microsomes in cold buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the wells containing the test compound working solutions.

    • Pre-incubate the plate at 37°C for a few minutes.[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

    • Incubate the plate at 37°C with gentle agitation.[8]

    • Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][9]

  • Reaction Termination:

    • Stop the reaction at each time point by adding an ice-cold quenching solution, such as acetonitrile containing an internal standard.[7] This will precipitate the proteins and halt enzymatic activity.[5]

  • Sample Preparation for Analysis:

    • Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

    • Collect the supernatant for analysis by LC-MS/MS.[8]

Negative Controls
  • Perform a control incubation without the NADPH cofactor to assess non-NADPH dependent metabolism and compound stability in the matrix.[5][7]

  • Perform a control incubation without microsomes to assess the stability of the compound in the incubation buffer.

Data Presentation and Analysis

Quantitative data from the metabolic stability assay should be structured for clear interpretation and comparison.

Data Analysis

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining is calculated relative to the 0-minute time point.

The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining compound versus time.

Equation 1: Calculation of Half-Life t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope).

The intrinsic clearance (CLint) is then calculated using the following equation:

Equation 2: Calculation of Intrinsic Clearance CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Tables

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)Peak Area Ratio (Compound/IS)% Remainingln(% Remaining)
0Data1004.61
5DataDataData
15DataDataData
30DataDataData
45DataDataData
60DataDataData

Table 2: Calculated Metabolic Stability Parameters

ParameterValueUnits
Half-life (t½)Calculated Valuemin
Intrinsic Clearance (CLint)Calculated ValueµL/min/mg protein

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution (DMSO) D Mix Compound and Microsomes in 96-well Plate A->D B Prepare Microsome Working Solution (Buffer) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Agitation F->G H Collect Aliquots at Time Points (0-60 min) G->H I Terminate Reaction with Cold Acetonitrile + IS H->I J Centrifuge to Pellet Protein I->J K Collect Supernatant J->K L Analyze by LC-MS/MS K->L M Calculate t½ and CLint L->M G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism A 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine B Hydroxylation A->B CYP450 C N-dealkylation A->C CYP450 D Aromatic Oxidation A->D CYP450 E Glucuronidation B->E UGTs F Sulfation B->F SULTs D->E UGTs

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic heterocyclic compound primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1][2] Current scientific literature does not provide evidence of its direct application in cell culture experiments. Instead, its significance lies in its role as a foundational scaffold for the development of bioactive compounds, including potential therapeutics for autoimmune diseases and viral infections. This document outlines the known applications of derivatives of this compound and provides generalized protocols for the evaluation of such compounds in cell culture settings.

Introduction

This compound serves as a crucial building block in organic synthesis.[2] Its chemical structure, featuring a tetrahydronaphthyridine core, allows for further chemical modifications to generate a diverse range of derivatives.[1] While direct biological activity of this specific hydrochloride salt in cell culture has not been reported, its derivatives have shown significant potential in modulating key biological pathways. Notably, this scaffold is integral to the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase inhibitors.[3][4][5]

Applications of Derivatives in Cell Culture

The primary utility of this compound in a cell culture context is indirect, through the study of its derivatives.

RORγt Inverse Agonists

Derivatives of the tetrahydronaphthyridine scaffold have been synthesized and identified as potent and selective inverse agonists of RORγt.[3][4] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[3][4]

  • Cell-Based Assays: In cell culture, these derivatives are evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, from Th17 cells.[3][4]

HIV-1 Integrase Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase.[5] These compounds target the lens epithelium-derived growth factor (LEDGF)/p75-binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[5]

  • Cell-Based Assays: The antiviral activity of these derivatives is assessed in cell culture by infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 and measuring the inhibition of viral replication.[5]

Quantitative Data Summary

The following table summarizes the biological activities of representative derivatives synthesized using the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. It is important to note that this data pertains to the derivatives and not the parent compound.

Derivative ClassTargetKey AssayRepresentative IC₅₀/EC₅₀Cell LinesReference
RORγt Inverse AgonistRORγtIL-17A InhibitionNot specified in abstractsTh17 cells[3][4]
HIV-1 Integrase InhibitorHIV-1 IntegraseAntiviral ActivityNot specified in abstractsNot specified in abstracts[5]

Experimental Protocols

The following are generalized protocols for evaluating compounds derived from this compound in a cell culture setting.

General Workflow for Compound Evaluation

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Data Analysis prep Dissolve compound in DMSO to create stock solution dilute Prepare serial dilutions in cell culture medium prep->dilute treat Treat cells with compound dilutions dilute->treat seed Seed cells in multi-well plates seed->treat incubate Incubate for a defined period treat->incubate assay Perform relevant assay (e.g., ELISA, Cytotoxicity) incubate->assay read Read plate (e.g., spectrophotometer) assay->read analyze Analyze data and calculate IC50/EC50 read->analyze

Caption: General experimental workflow for evaluating bioactive compounds in cell culture.

Protocol for RORγt Inverse Agonist Activity
  • Cell Culture: Culture primary human Th17 cells or a suitable cell line under conditions that promote IL-17A secretion.

  • Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the Th17 cells in a 96-well plate. Add the compound dilutions to the wells. Include a positive control (known RORγt inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-17A concentration against the compound concentration and determine the IC₅₀ value.

Protocol for Anti-HIV Activity
  • Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection and Treatment: Seed the cells in a 96-well plate. Add the compound dilutions to the wells. Infect the cells with a known titer of HIV-1. Include a positive control (known HIV-1 inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate for 4-5 days at 37°C.

  • Viability/Replication Assay: Assess cell viability using an MTT or similar assay to determine the cytotoxic concentration (CC₅₀). Measure HIV-1 replication by quantifying p24 antigen in the supernatant using an ELISA.

  • Data Analysis: Calculate the effective concentration (EC₅₀) for viral inhibition and the selectivity index (SI = CC₅₀/EC₅₀).

Signaling Pathway Diagrams

RORγt Signaling Pathway

G RORgt RORγt IL17 IL-17A/F Transcription RORgt->IL17 Th17 Th17 Differentiation RORgt->Th17 Inflammation Inflammation IL17->Inflammation Th17->IL17 Compound Tetrahydronaphthyridine Derivative Compound->RORgt

Caption: Inhibition of the RORγt signaling pathway by a derivative compound.

HIV-1 Integrase Inhibition

G HIV_RNA HIV RNA RT Reverse Transcription HIV_RNA->RT Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase RT->Viral_DNA Integration Integration into Host Genome Integrase->Integration Provirus Provirus Integration->Provirus Compound Tetrahydronaphthyridine Derivative Compound->Integrase

Caption: Allosteric inhibition of HIV-1 integrase by a derivative compound.

Conclusion

This compound is a valuable synthetic intermediate rather than a direct agent for cell culture studies. Its importance lies in providing a versatile scaffold for the generation of novel compounds with significant therapeutic potential. The generalized protocols and pathway diagrams provided herein serve as a guide for researchers and drug development professionals in the evaluation of such derivatives in a cell culture context. Future research may uncover direct biological activities of the parent compound, which would necessitate the development of specific application notes.

References

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural framework, featuring a partially saturated naphthyridine core with a reactive chlorine atom, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in research and development settings.

The naphthyridine scaffold is a prominent pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The title compound serves as a key intermediate for introducing the tetrahydronaphthyridine moiety into larger molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉ClN₂ · HCl
Molecular Weight205.09 g/mol
CAS Number766545-20-4
AppearanceSolid
StorageStore at 2-8°C under an inert atmosphere.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:

  • Anticancer Agents: Naphthyridine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[1][2][4][5][6] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, a critical enzyme in DNA replication.[4][5]

  • Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in antibacterial drugs.[7][8][9] Derivatives of this scaffold can be developed to target bacterial DNA gyrase and other essential microbial enzymes.

  • Antiviral Agents (Anti-HIV): Certain derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11]

Quantitative Data: Biological Activities of Naphthyridine Derivatives

The following tables summarize the reported biological activities of various naphthyridine derivatives. It is important to note that these values are for a range of compounds containing the naphthyridine scaffold and may not be directly representative of this compound itself, but rather indicate the potential of its derivatives.

Table 1: Anticancer Activity of Naphthyridine Derivatives (IC₅₀ values)

Compound/DerivativeCell LineIC₅₀ (µM)
Naphthyridine Derivative 16HeLa (Cervical Cancer)0.7[4][5]
Naphthyridine Derivative 16HL-60 (Leukemia)0.1[4][5]
Naphthyridine Derivative 16PC-3 (Prostate Cancer)5.1[4][5]
Halogenated 1,8-naphthyridine-3-carboxamide 47MIAPaCa (Pancreatic Cancer)0.41[2]
Halogenated 1,8-naphthyridine-3-carboxamide 47K-562 (Leukemia)0.77[2]
1,8-naphthyridine-C-3'-heteroaryl derivative 29PA-1 (Ovarian Cancer)0.41[2]
1,8-naphthyridine-C-3'-heteroaryl derivative 29SW620 (Colon Cancer)1.4[2]
Aaptamine Derivative 28HL-60 (Leukemia)0.03[1]
Aaptamine Derivative 25K562 (Erythroleukemia)8.5[1]

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

Compound/DerivativeTargetIC₅₀ (µg/mL)
Naphthyridine DerivativeDNA Gyrase1.7 - 13.2[7]
Spiro β-Lactam Derivative 8bDPPH (Antioxidant)17.68[12]
Spiro β-Lactam Derivative 4cDPPH (Antioxidant)18.53[12]

Table 3: Anti-HIV Activity of Naphthyridine Derivatives

Compound/DerivativeTarget/AssayIC₅₀
8-Hydroxy-[1][10]Naphthyridine 7HIV-1 Integrase (Strand Transfer)10 nM[10]
8-Hydroxy-[1][10]Naphthyridine 7HIV-1 Infected Cell Culture (EC₉₅)0.39 µM[10]
Thiazole Derivative 32HIV-1 Replication>2.71 µM[13]
Thiazole Derivative 33HIV-1 Replication>2.19 µM[13]
Thiazole Derivative 34HIV-1 Replication>1.71 µM[13]

Experimental Protocols

The primary utility of this compound in synthesis is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a generic amine nucleophile. The reaction conditions can be optimized by varying the solvent, base, temperature, and reaction time.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexanes (for TLC)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction progress by TLC (e.g., using a 50% ethyl acetate in hexanes mobile phase).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Safety Precautions:

  • This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[14]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[15][16]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

sn_ar_mechanism reagents 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 2-Substituted-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate->product Loss of Leaving Group (Cl-) hcl HCl base Base

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow start Start reaction_setup Reaction Setup: - Add reactants and solvent to flask - Establish inert atmosphere start->reaction_setup heating Heat Reaction Mixture (e.g., 80-120°C) reaction_setup->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for synthesis and purification.

References

Application Notes and Protocols: Preparation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] As a heterocyclic building block, it serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic activities.[1] The hydrochloride salt form is often utilized to enhance the stability and solubility of the parent compound.[1]

Proper preparation of a stock solution is a critical first step in any experimental workflow to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.

Compound Information

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
CAS Number 766545-20-4[2][3]
Molecular Formula C₈H₁₀Cl₂N₂[2]
Molecular Weight 205.09 g/mol [3][4]
Appearance Solid (form may vary)N/A
Storage (Solid) 2-8°C, under dry conditions[2]

Safety Precautions

Before handling the compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to all recommended safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Materials and Equipment

Materials
  • This compound powder

  • High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or sterile deionized water)

  • Sterile, amber glass vials or polypropylene tubes with secure caps

Equipment
  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

  • Sterile pipette tips

  • -20°C or -80°C freezer for storage

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a stock solution of a desired concentration. The choice of solvent and concentration will depend on the specific experimental requirements and the compound's solubility.

Determination of an Appropriate Solvent

If the solubility of this compound in your desired solvent is unknown, a small-scale solubility test is recommended.

  • Weigh a small, known amount of the compound (e.g., 1 mg).

  • Add a measured volume of the solvent (e.g., 100 µL) to the compound.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, incrementally add more solvent, vortexing after each addition, until a clear solution is obtained.

  • Calculate the approximate solubility based on the final volume of solvent used.

Preparation of a 10 mM Stock Solution in DMSO

This example protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) = 205.09 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 205.09 g/mol = 0.00205 g = 2.05 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out approximately 2.05 mg of this compound into the tube. Record the exact mass.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the tube containing the compound.

    • Cap the tube securely and vortex the mixture until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. This minimizes freeze-thaw cycles and protects the compound from light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Data Presentation

The following tables provide a template for recording information related to stock solution preparation and storage recommendations.

Table 1: Stock Solution Preparation Parameters

ParameterExample ValueYour Value
Compound NameThis compound
Lot Number
Molecular Weight ( g/mol )205.09
Desired Concentration (mM)10
SolventDMSO
Desired Volume (mL)1
Calculated Mass (mg)2.05
Actual Mass Weighed (mg)
Final Concentration (mM)
Date of Preparation
Prepared By

Table 2: Recommended Storage Conditions for Stock Solutions

SolventStorage TemperatureMaximum Recommended Storage DurationNotes
DMSO-20°C1-3 monthsAvoid repeated freeze-thaw cycles.
-80°CUp to 6 months
Ethanol-20°C1 monthEnsure vials are tightly sealed to prevent evaporation.
Aqueous Buffer-20°C or -80°CStability should be verifiedSubject to hydrolysis; test stability over time.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing the stock solution.

G cluster_prep Preparation cluster_storage Storage start Start calc Calculate Required Mass start->calc weigh Weigh Compound calc->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot label_vials Label Vials aliquot->label_vials store Store at -20°C or -80°C label_vials->store end End store->end

Caption: Workflow for stock solution preparation.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the key steps in the protocol.

G compound_info Compound Information (MW, Purity) calculation Calculation of Mass compound_info->calculation safety Safety Precautions (SDS Review, PPE) protocol Experimental Protocol safety->protocol protocol->calculation dissolution Dissolution in Solvent calculation->dissolution storage Aliquoting and Storage dissolution->storage documentation Documentation storage->documentation

Caption: Key steps and their logical flow.

References

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies in mice for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are not extensively documented in publicly available literature. This compound is often cited as a synthetic intermediate for the development of more complex molecules.[1] The following application notes and protocols are therefore based on generalized methodologies for in vivo studies of small molecule heterocyclic compounds in mice and should be adapted based on the specific research hypothesis and the biological target of interest.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydro-1,6-naphthyridine class.[2] Derivatives of this scaffold have been investigated for various therapeutic applications, including as Retinoid-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases and as allosteric inhibitors of HIV-1 integrase.[3][4][5] These application notes provide a foundational framework for researchers and drug development professionals to design and execute initial in vivo studies in mice to explore the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

Potential Therapeutic Applications

Based on the activity of structurally related compounds, potential areas of investigation for this compound in murine models could include:

  • Immunology and Autoimmune Diseases: Given that related structures can act as RORγt inverse agonists, this compound could be explored in mouse models of psoriasis, multiple sclerosis, or inflammatory bowel disease.[3][4]

  • Infectious Diseases: The tetrahydro-1,6-naphthyridine scaffold has been associated with HIV-1 integrase inhibition.[5]

  • Oncology: Modulation of various signaling pathways by related kinase inhibitors suggests potential for investigation in cancer models.

Data Presentation: Templates for In Vivo Studies

The following tables are templates for organizing and presenting quantitative data from in vivo mouse studies.

Table 1: Preliminary Dose Range Finding Study

Dose (mg/kg) Route of Administration Number of Animals Observation Period (days) Adverse Events Noted Mortality
1e.g., Oral (p.o.)37None0/3
10e.g., Oral (p.o.)37e.g., Lethargy0/3
50e.g., Oral (p.o.)37e.g., Weight loss >10%1/3
100e.g., Oral (p.o.)37e.g., Severe distress3/3

Table 2: Pharmacokinetic Profile in Mice

Parameter Dose 1 (e.g., 10 mg/kg, i.v.) Dose 2 (e.g., 50 mg/kg, p.o.)
Cmax (ng/mL)Insert ValueInsert Value
Tmax (h)Insert ValueInsert Value
AUC (0-t) (ng*h/mL)Insert ValueInsert Value
Half-life (t1/2) (h)Insert ValueInsert Value
Bioavailability (%)N/AInsert Value

Table 3: Efficacy Study in a Disease Model (Example: Psoriasis Model)

Treatment Group Dose (mg/kg/day) Mean Ear Thickness (mm ± SEM) Splenomegaly Index (± SEM) Key Cytokine Level (e.g., IL-17A) (pg/mL ± SEM)
Vehicle Control0Insert ValueInsert ValueInsert Value
Compound10Insert ValueInsert ValueInsert Value
Compound30Insert ValueInsert ValueInsert Value
Positive ControlSpecifyInsert ValueInsert ValueInsert Value

Experimental Protocols

Protocol 4.1: Acute Toxicity and Dose Range Finding

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Animal Model: Use healthy, 8-10 week old mice of a standard strain (e.g., C57BL/6 or BALB/c).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary).

  • Dosing: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups of animals.

  • Observation: Monitor animals closely for the first 4 hours post-administration and then daily for 7-14 days. Record clinical signs of toxicity, body weight, and any mortality.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Protocol 4.2: Pharmacokinetic (PK) Study

This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Use cannulated mice (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound intravenously (i.v.) to determine clearance and volume of distribution, and orally (p.o.) or via the intended therapeutic route to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and half-life.

Protocol 4.3: Efficacy Study in a Murine Disease Model

This protocol provides a general framework for assessing the therapeutic efficacy of the compound. The specific model will depend on the research hypothesis.

  • Model Induction: Induce the disease state in mice (e.g., imiquimod-induced psoriasis, experimental autoimmune encephalomyelitis for MS).

  • Group Allocation: Randomly assign animals to different treatment groups: vehicle control, positive control (a known effective drug), and various doses of this compound.

  • Dosing Regimen: Administer the compound daily or as determined by the PK study for a specified duration.

  • Endpoint Measurement: At the end of the study, measure relevant disease parameters. This could include clinical scores, histopathological analysis of affected tissues, and measurement of biomarkers (e.g., cytokine levels in serum or tissue).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Visualizations

G cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Interpretation Dose Range Finding Dose Range Finding Acute Toxicity Acute Toxicity Dose Range Finding->Acute Toxicity Pharmacokinetics Pharmacokinetics Acute Toxicity->Pharmacokinetics Disease Model Induction Disease Model Induction Pharmacokinetics->Disease Model Induction Treatment Administration Treatment Administration Disease Model Induction->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Go/No-Go Decision Go/No-Go Decision Statistical Analysis->Go/No-Go Decision

Caption: General workflow for in vivo studies in mice.

G Compound 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride RORγt RORγt (Retinoid-related orphan receptor γt) Compound->RORγt Th17_Differentiation Th17 Cell Differentiation RORγt->Th17_Differentiation IL17_Production IL-17 Production Th17_Differentiation->IL17_Production Inflammation Pro-inflammatory Response IL17_Production->Inflammation

Caption: Hypothetical signaling pathway for a RORγt inverse agonist.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic organic compound that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making its purity and characterization critical for reliable downstream applications. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀Cl₂N₂[1]
Molecular Weight 205.09 g/mol
CAS Number 766545-20-4[1]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
Storage Store at 2-8°C under dry conditions.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for assessing the purity of this compound and identifying any related impurities. A reversed-phase HPLC method is proposed for this purpose.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

1.2. Chromatographic Conditions A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

1.3. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile.

1.4. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by calculating the area percentage of the main peak.

Data Presentation
AnalyteRetention Time (min)Peak Area (%)
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine~ 7.5> 98%
Impurity 1~ 5.2< 0.5%
Impurity 2~ 8.9< 0.5%

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve prep_end Transfer to Vials dissolve->prep_end hplc_system HPLC System Setup prep_end->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and for the characterization of volatile and semi-volatile impurities.[2]

Experimental Protocol

2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound sample

  • Vials with PTFE-lined septa

2.2. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (1 min), then 10°C/min to 280°C (5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

2.3. Sample Preparation

  • Dissolve a small amount of the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL. The free base may need to be generated by neutralization for better volatility if the hydrochloride salt is not sufficiently volatile.

2.4. Analysis Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries or by interpretation of fragmentation patterns.

Data Presentation
ComponentRetention Time (min)Key Mass Fragments (m/z)
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine~ 12.8168 (M+), 140, 133, 105
Potential ImpurityVariesVaries

Note: Retention times and mass fragments are predictive and require experimental confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Dissolve Sample prep_end Transfer to GC Vial prep_start->prep_end gcms_system GC-MS System Setup prep_end->gcms_system injection Inject into GC gcms_system->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Obtain TIC detection->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Component Identification mass_spectra->identification

Caption: GC-MS analysis workflow for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol

3.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • This compound sample

3.2. NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 25°C25°C
Pulse Program Standard 1DProton-decoupled
Number of Scans 161024
Relaxation Delay 1 s2 s

3.3. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

3.4. Analysis Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the compound.

Data Presentation (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.8 d 1H Ar-H
~ 7.2 d 1H Ar-H
~ 4.0 s 2H CH₂
~ 3.2 t 2H CH₂

| ~ 2.8 | t | 2H | CH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Assignment
~ 155 C=N
~ 150 C-Cl
~ 140 Ar-C
~ 120 Ar-CH
~ 118 Ar-CH
~ 45 CH₂
~ 42 CH₂

| ~ 25 | CH₂ |

Note: Chemical shifts are predictive and require experimental verification.

Logical Relationship Diagram

NMR_Logic cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_info Structural Information aromatic_protons Aromatic Protons h1_nmr 1H NMR Spectrum aromatic_protons->h1_nmr aliphatic_protons Aliphatic Protons aliphatic_protons->h1_nmr quaternary_carbons Quaternary Carbons c13_nmr 13C NMR Spectrum quaternary_carbons->c13_nmr ch_carbons CH Carbons ch_carbons->c13_nmr ch2_carbons CH2 Carbons ch2_carbons->c13_nmr chem_shift Chemical Shift h1_nmr->chem_shift integration Integration h1_nmr->integration coupling Coupling Constants h1_nmr->coupling c13_nmr->chem_shift num_signals Number of Signals c13_nmr->num_signals Structural Confirmation Structural Confirmation chem_shift->Structural Confirmation integration->Structural Confirmation coupling->Structural Confirmation num_signals->Structural Confirmation

References

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is not a direct chemical probe with a defined biological target. Instead, it serves as a valuable synthetic intermediate or scaffold for the development of biologically active molecules. These application notes focus on its utility in medicinal chemistry and provide generalized protocols for the development and evaluation of compounds derived from this scaffold.

Introduction

This compound is a heterocyclic organic compound that has gained prominence as a versatile building block in the synthesis of novel therapeutic agents.[1] Its rigid, bicyclic core provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The chloro-substituent on the pyridine ring is particularly useful as it allows for a range of chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[2][3]

The tetrahydro-1,6-naphthyridine scaffold has been successfully incorporated into molecules targeting a variety of proteins implicated in human diseases, including enzymes, nuclear receptors, and viral proteins.[4][5][6] This highlights the potential of this scaffold in generating lead compounds for different therapeutic areas.

Application as a Synthetic Scaffold in Drug Discovery

The primary application of this compound is as a starting material in multi-step organic synthesis to generate more complex molecules with desired pharmacological activities. Medicinal chemists utilize this scaffold to explore the structure-activity relationships (SAR) of novel compound series.

Table 1: Examples of Biologically Active Molecules Derived from the Tetrahydro-1,6-naphthyridine Scaffold

Target ProteinTherapeutic AreaType of ModulationRepresentative Compound(s)
Retinoid-related Orphan Receptor γt (RORγt)Autoimmune Diseases, InflammationInverse AgonistTAK-828F[4][7]
HIV-1 IntegraseAntiviral (HIV)Allosteric InhibitorVarious derivatives targeting the LEDGF/p75 binding site[5][8][9]
Luteinizing Hormone Receptor (LHR)Oncology, Reproductive HealthAntagonistBAY-298, BAY-899[6][10]
Glycogen Synthase Kinase 3 (GSK-3)Neurodegenerative Diseases, Bipolar DisorderInhibitorVarious derivatives[11]

Experimental Protocols

The following are generalized protocols that outline the typical workflow for utilizing this compound in a drug discovery campaign.

1. General Synthetic Protocol: Diversification of the Scaffold

This protocol describes a general method for modifying the 2-chloro position of the naphthyridine ring, a common first step in generating a library of derivatives.

  • Objective: To synthesize a library of 2-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

  • Materials:

    • This compound

    • A library of nucleophiles (e.g., amines, thiols) or boronic acids for cross-coupling

    • Appropriate solvent (e.g., DMF, DMSO, Dioxane)

    • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

    • For cross-coupling: Palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (e.g., SPhos)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

  • Procedure (Illustrative Example: Suzuki Cross-Coupling):

    • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a suitable ligand (0.1 equivalents).

    • Add a solvent (e.g., dioxane/water mixture) and a base (e.g., K₂CO₃, 2 equivalents).

    • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-substituted derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro Assay Protocol: RORγt Reporter Gene Assay

This protocol describes a cell-based assay to evaluate the ability of synthesized compounds to inhibit the transcriptional activity of RORγt, a key target for autoimmune diseases.[4][7]

  • Objective: To determine the IC₅₀ of test compounds against RORγt-mediated transcription.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression plasmids for full-length human RORγt

    • A reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene

    • A control plasmid for normalization (e.g., Renilla luciferase)

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

    • Transfection reagent (e.g., Lipofectamine)

    • Test compounds synthesized from the tetrahydro-1,6-naphthyridine scaffold

    • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293 cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Transfection: Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubation: Incubate the cells with the compounds for another 24 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Data Analysis:

      • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Logical Workflow for Drug Discovery Using a Chemical Scaffold

Drug_Discovery_Workflow A Scaffold Selection (2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride) B Library Synthesis (e.g., Suzuki Coupling, Amide Coupling) A->B Diversification C In Vitro Screening (e.g., Enzyme/Receptor Assay, Cell-based Assay) B->C Biological Evaluation D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis D->B Iterative Design E Lead Optimization (ADME/Tox Profiling, In Vivo Efficacy) D->E Lead Identification F Preclinical Candidate E->F Selection

Caption: A generalized workflow for a drug discovery project starting from a chemical scaffold.

Representative Signaling Pathway: RORγt in Th17 Cell Differentiation

RORgt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb STAT3 STAT3 TGFb->STAT3 IL6 IL6 IL6->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation RORgt_mRNA RORγt mRNA RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_n RORγt RORgt_protein->RORgt_n Translocation pSTAT3_n->RORgt_mRNA Transcription IL17_gene IL-17 Gene RORgt_n->IL17_gene Activation Inhibitor Tetrahydro-1,6- naphthyridine Derivative Inhibitor->RORgt_n Inhibition

Caption: A simplified diagram of the RORγt signaling pathway leading to Th17 cell differentiation and IL-17 production.

References

LC-MS method for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS method for the detection of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been developed for researchers, scientists, and drug development professionals. This method provides a robust and sensitive protocol for the quantification of this compound in various matrices.

Introduction

This compound is a synthetic organic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of approximately 205.09 g/mol .[1][2] This compound belongs to the tetrahydronaphthyridine family and serves as a crucial building block in the synthesis of pharmaceuticals and other fine organic chemicals.[3] Its structural features make it a compound of interest in medicinal chemistry, with potential applications in the development of new therapeutic agents. Given its role in pharmaceutical synthesis, a reliable and sensitive analytical method for its detection and quantification is essential for quality control, pharmacokinetic studies, and metabolic profiling. This application note details a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for calibration curve construction.

  • Sample Matrix (e.g., Plasma): For the analysis of the compound in a biological matrix, a protein precipitation extraction is recommended.

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 169.1 (Calculated for [M+H]⁺ of the free base C₈H₉ClN₂)
Product Ions (Q3) To be determined by infusion of the standard solution into the mass spectrometer. Hypothetical transitions could be based on fragmentation of the pyridine ring or loss of side chains.
Ion Source Temp. 150 °C
Desolvation Temp. 400 °C
Capillary Voltage 3.0 kV
Cone Voltage To be optimized for the specific compound
Collision Energy To be optimized for each MRM transition

Data Presentation

The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes the expected performance characteristics of the LC-MS method for this compound. These values are representative and should be experimentally determined.

ParameterExpected Performance
Linearity Range 0.1 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (%RSD) < 15% (Intra-day and Inter-day)
Accuracy (%Recovery) 85% - 115%

Experimental Workflow

experimental_workflow LC-MS Workflow for this compound sample_prep Sample Preparation (Standard Dilution / Matrix Extraction) lc_separation LC Separation (C18 Reverse-Phase) sample_prep->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Elute data_acquisition Data Acquisition ms_detection->data_acquisition Detect data_processing Data Processing (Integration & Calibration) data_acquisition->data_processing reporting Reporting (Quantification & Analysis) data_processing->reporting

Caption: Experimental workflow from sample preparation to final data reporting.

References

application of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

An examination of current scientific literature reveals that while 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is primarily documented as a chemical intermediate in synthetic organic chemistry, its core structure, the tetrahydronaphthyridine scaffold, is a key component in the development of novel therapeutics for neuroscience research.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the potential of this chemical family in addressing neurological disorders.

Application Notes

The tetrahydronaphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] In neuroscience, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have shown promise in several areas, most notably in the pursuit of treatments for Alzheimer's disease and as modulators of key neuronal receptors.[6][7][8]

Phosphodiesterase 5 (PDE5) Inhibition for Alzheimer's Disease

A significant application of the tetrahydronaphthyridine scaffold is in the design of potent phosphodiesterase 5 (PDE5) inhibitors for the treatment of Alzheimer's disease.[6][7] PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity and memory formation.[6][7] By inhibiting PDE5, cGMP levels are elevated, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequently, the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in learning and memory.[6][7]

Derivatives of 1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine have been synthesized and identified as highly potent PDE5 inhibitors with excellent in vitro efficacy.[6][7]

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The naphthyridine core is also found in compounds that modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in cognitive functions, such as learning, memory, and attention.[10][11][12][13] Dysregulation of nAChR signaling is implicated in Alzheimer's disease and schizophrenia.[10][11][14] While direct modulation by this compound has not been reported, the general structure is of interest for developing selective nAChR modulators.

HIV-1 Integrase Inhibition with CNS Implications

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as allosteric inhibitors of HIV-1 integrase.[8] While primarily an antiviral application, HIV-associated neurocognitive disorders (HAND) are a significant neurological complication of HIV infection. Developing CNS-penetrant integrase inhibitors is an area of active research, and this scaffold could be explored for such purposes.

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative tetrahydronaphthyridine-based PDE5 inhibitor.

Compound IDTargetAssayIC50 (nM)Reference
6c PDE5In vitro enzyme assay0.056[6][7]

Compound 6c: 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine-8-carbonitrile

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of tetrahydronaphthyridine derivatives against the PDE5 enzyme.

1. Materials and Reagents:

  • Recombinant human PDE5A1 enzyme

  • cGMP (substrate)

  • [³H]cGMP (tracer)

  • Snake venom nucleotidase

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PDE5A1 enzyme, and the test compound solution.

  • Initiate the reaction by adding a mixture of cGMP and [³H]cGMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the [³H]5'-GMP product to [³H]guanosine.

  • Add a scintillant-containing resin that binds the unreacted [³H]cGMP.

  • After incubation, centrifuge the plate and measure the radioactivity of the supernatant (containing [³H]guanosine) using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Animal Model of Alzheimer's Disease for Efficacy Testing

This protocol describes a general workflow for assessing the in vivo efficacy of a tetrahydronaphthyridine-based PDE5 inhibitor in a mouse model of Alzheimer's disease.

1. Animal Model:

  • Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice) that develops age-dependent amyloid plaques and cognitive deficits.

  • Use age-matched wild-type littermates as controls.

2. Drug Administration:

  • Dissolve the test compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Administer the compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency for a specified duration.

3. Behavioral Testing (Cognitive Assessment):

  • Morris Water Maze: To assess spatial learning and memory.

    • Train the mice to find a hidden platform in a circular pool of water.

    • Record the escape latency (time to find the platform) and path length over several days of training.

    • Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.

  • Novel Object Recognition: To assess recognition memory.

    • Acclimatize the mice to an open field arena.

    • During the training phase, present two identical objects.

    • During the testing phase, replace one of the objects with a novel object and measure the time spent exploring the novel versus the familiar object.

4. Post-mortem Analysis:

  • After the behavioral testing, euthanize the mice and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for amyloid-beta plaques and other relevant markers.

  • ELISA: Quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.

  • Western Blot: Analyze the levels of key proteins in the cGMP/PKG/CREB signaling pathway.

Visualizations

PDE5_Inhibition_Pathway Tetrahydro_Naphthyridine Tetrahydronaphthyridine Derivative PDE5 PDE5 Tetrahydro_Naphthyridine->PDE5 Inhibition GMP 5'-GMP PDE5->GMP cGMP cGMP cGMP->PDE5 Hydrolysis PKG PKG cGMP->PKG Activation CREB CREB PKG->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression for Memory & Synaptic Plasticity pCREB->Gene_Expression Activation

Caption: PDE5 Inhibition Signaling Pathway.

Experimental_Workflow_AD_Model cluster_in_vivo In Vivo Efficacy Study cluster_ex_vivo Ex Vivo Analysis Animal_Model Alzheimer's Disease Mouse Model (e.g., APP/PS1) Drug_Admin Compound Administration Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Immunohistochemistry Immunohistochemistry (Aβ plaques) Tissue_Collection->Immunohistochemistry ELISA ELISA (Aβ levels) Tissue_Collection->ELISA Western_Blot Western Blot (Signaling Proteins) Tissue_Collection->Western_Blot

Caption: Experimental Workflow for In Vivo Efficacy.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Tetrahydronaphthyridine-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. High-throughput screening (HTS) is a critical methodology for identifying initial chemical matter from large compound libraries that can modulate the activity of a specific kinase target.[1][2][3][4] This application note provides a detailed protocol and representative data for a high-throughput screening campaign designed to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," using a diverse chemical library that includes scaffolds such as 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While this compound is a known synthetic chemical, specific HTS data for it is not publicly available; therefore, this note serves as an illustrative guide.[5]

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, appearing in compounds targeting a range of biological targets, including HIV-1 integrase and RORγt.[6][7][8] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve potent and selective interactions with protein targets.

Hypothetical Kinase-X Signaling Pathway

The target, Kinase-X, is a key component of a signaling cascade that promotes cell proliferation. Its inhibition is a therapeutic strategy for certain cancers. The pathway below illustrates the role of Kinase-X.

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Kinase_X Kinase-X Upstream_Kinase->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Inhibitor 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride (Hypothetical Inhibitor) Inhibitor->Kinase_X Inhibits

Caption: Hypothetical Kinase-X signaling pathway.

High-Throughput Screening Workflow

The HTS process is designed to efficiently screen a large library of compounds to identify "hits" that warrant further investigation. The workflow involves a primary screen, a confirmatory screen, and subsequent dose-response analysis to determine potency.

HTS_Workflow Compound_Library Compound Library (including Tetrahydronaphthyridines) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis: Identify Initial Hits Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection (>50% Inhibition) Data_Analysis_1->Hit_Selection Confirmatory_Screen Confirmatory Screen (Fresh Compound) Hit_Selection->Confirmatory_Screen Initial Hits Non-Hits Non-Hits Hit_Selection->Non-Hits Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Confirmatory_Screen->Dose_Response Confirmed Hits Hit_Validation Hit Validation & SAR Studies Dose_Response->Hit_Validation

Caption: High-throughput screening and hit validation workflow.

Experimental Protocols

Principle of the Assay

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumption), while a high signal indicates low kinase activity (ATP preservation), signifying inhibition.

Reagents and Materials
  • Kinase-X Enzyme: Recombinant human Kinase-X.

  • Substrate: Myelin basic protein (MBP).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Compound Plates: 384-well plates with compounds, including this compound, serially diluted in DMSO.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Plate Reader: Luminescence-capable microplate reader.

Protocol: Primary High-Throughput Screen
  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM in DMSO) into individual wells of a 384-well assay plate.

  • Enzyme Preparation: Prepare a 2X enzyme solution by diluting Kinase-X to 20 ng/µL in assay buffer.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP solution containing 0.4 mg/mL MBP and 20 µM ATP in assay buffer.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is 10 µL, and the final compound concentration is 50 µM.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Signal Reading: Incubate for an additional 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

Protocol: Dose-Response Assay
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a 10 mM stock.

  • Compound Dispensing: Dispense 50 nL of each dilution into a 384-well assay plate.

  • Assay Execution: Follow steps 2-9 of the primary HTS protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The following table summarizes representative data from a hypothetical HTS campaign. "HTS-001" represents a hypothetical hit compound based on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Compound IDScaffold TypePrimary Screen Inhibition @ 50 µM (%)Confirmed HitIC50 (µM)
HTS-001Tetrahydronaphthyridine85.2Yes1.2
HTS-002Pyrimidine65.7Yes8.5
HTS-003Thiazole12.1No> 100
HTS-004Tetrahydronaphthyridine92.5Yes0.8
HTS-005Benzimidazole5.6No> 100

Conclusion

This application note provides a comprehensive, albeit illustrative, framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors. The use of robust assay methodologies, automated liquid handling, and careful data analysis is essential for the successful identification of promising lead compounds, such as those built upon versatile scaffolds like 5,6,7,8-tetrahydro-1,6-naphthyridine. The detailed protocols and workflow serve as a guide for researchers embarking on similar drug discovery efforts.

References

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No: 766545-20-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 766545-20-4
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.09 g/mol

Hazard Identification and Safety Precautions

This compound is a hazardous substance. The following table summarizes its classification and associated precautionary measures.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
H319: Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Signal Word: Danger [1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is required.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Eye/Face Protection (Goggles/Face Shield) Skin_Protection Skin Protection (Gloves, Lab Coat) Eye_Protection->Skin_Protection Don Respiratory_Protection Respiratory Protection (Respirator if needed) Skin_Protection->Respiratory_Protection Assess Ventilation Don if necessary End Proceed with Experiment Respiratory_Protection->End Start Before Handling Compound Start->Eye_Protection Don

Figure 1: Personal Protective Equipment (PPE) Workflow.

Handling and Storage Protocols

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Temperature: Store in a tightly sealed container in a cool, dry place at 2-8°C.[2]

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents.

Storage_Protocol cluster_storage Storage Conditions Temperature Temperature 2-8°C Container Tightly Sealed Container Atmosphere Inert Atmosphere (Recommended) Incompatibles Away from Strong Oxidizing Agents Compound 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride Compound->Temperature Compound->Container Compound->Atmosphere Compound->Incompatibles

Figure 2: Recommended Storage Protocol.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow Spill Accidental Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain and Collect Spill PPE->Contain Clean Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste Clean->Dispose End Spill Response Complete Dispose->End

Figure 3: Accidental Spill Response Workflow.

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.

  • Reactivity: It may react with strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This information is provided for guidance only and is based on the data available at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment before using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

A common precursor for the construction of the tetrahydronaphthyridine scaffold is a substituted aminopyridine which can undergo cyclization reactions. For instance, derivatives of 4-aminopyridine can be utilized in reactions like the Skraup reaction or Pictet-Spengler-type cyclizations to form the bicyclic ring system.[1][2]

Q2: What are the critical parameters to control during the chlorination step?

Key parameters for a successful chlorination of the naphthyridine ring system include the choice of chlorinating agent, reaction temperature, and solvent. The reactivity of the substrate and the potential for side reactions should be carefully considered. Common chlorinating agents include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] This technique allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.

Q4: What are the recommended purification methods for the final product?

The final product, this compound, can be purified using several methods. Recrystallization is a common technique to obtain a highly pure crystalline solid.[1][4] Column chromatography can also be employed to separate the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Tetrahydronaphthyridine Core Incomplete cyclization reaction.- Ensure the purity of starting materials, as impurities can inhibit the reaction.[3]- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.[3]- Extend the reaction time and monitor progress using TLC.[3]- The choice of solvent can significantly impact the reaction rate and yield. Experiment with different solvents to find the optimal conditions.[3]
Formation of Multiple Products (Poor Regioselectivity) Use of unsymmetrical starting materials or non-selective reaction conditions.- Employ regioselective synthetic strategies. - The choice of catalyst can influence regioselectivity in certain cyclization reactions.[3]
Low Yield During Chlorination Incomplete reaction or degradation of the product.- Optimize the amount of the chlorinating agent; excess reagent can sometimes lead to side reactions.- Control the reaction temperature carefully, as overheating can cause decomposition.- Consider alternative chlorinating agents that may offer better selectivity and yield under milder conditions.
Product is an Oil or Fails to Crystallize Presence of impurities or residual solvent.- Ensure all volatile solvents are removed under reduced pressure.- Attempt purification by column chromatography before crystallization.- Try different solvent systems for recrystallization.
Final Hydrochloride Salt is Impure Incomplete conversion to the salt or presence of unreacted starting material.- Ensure the stoichiometric amount of hydrochloric acid is used for salt formation.- Wash the final product with a suitable organic solvent to remove non-polar impurities.

Experimental Protocols

General Protocol for the Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

A common route to the tetrahydronaphthyridine core involves a Pictet-Spengler type reaction.[1][4]

  • Preparation of the Pyridinylethylamine Precursor: A suitable substituted pyridine, such as 2-methoxy-6-methylpyridine, can be converted to a pyridinylethylamine derivative through a series of steps including metalation, addition to formaldehyde, amination, and deprotection.[1][4]

  • Pictet-Spengler Cyclization: The pyridinylethylamine is then reacted with a glyoxylate derivative (e.g., ethyl glyoxylate) in the presence of an acid catalyst to induce cyclization and form the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.[1][4] The product is often isolated as its hydrochloride salt.

General Protocol for Chlorination
  • Reaction Setup: The 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one precursor is dissolved in a suitable solvent, such as phosphorus oxychloride (POCl₃), which can also act as the chlorinating agent.

  • Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by TLC.

  • Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude 2-chloro derivative. Further purification can be achieved by column chromatography or recrystallization.

Formation of the Hydrochloride Salt
  • The purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with cold solvent, and dried under vacuum.

Visualizations

Synthesis_Workflow Start Substituted 4-Aminopyridine Intermediate1 Pyridinylethylamine Derivative Start->Intermediate1 Multi-step Synthesis Intermediate2 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one Intermediate1->Intermediate2 Pictet-Spengler Cyclization Intermediate3 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediate2->Intermediate3 Chlorination (e.g., POCl3) FinalProduct 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Intermediate3->FinalProduct Salt Formation (HCl) Troubleshooting_Logic Problem Low Final Yield CheckCyclization Check Cyclization Step Yield Problem->CheckCyclization CheckChlorination Check Chlorination Step Yield Problem->CheckChlorination CheckPurification Check Purification & Salt Formation Loss Problem->CheckPurification OptimizeCyclization Optimize Cyclization: - Purity of Reagents - Temperature - Reaction Time - Solvent CheckCyclization->OptimizeCyclization If low OptimizeChlorination Optimize Chlorination: - Reagent Stoichiometry - Temperature - Reaction Time CheckChlorination->OptimizeChlorination If low OptimizePurification Optimize Purification: - Recrystallization Solvent - pH control during workup CheckPurification->OptimizePurification If high loss

References

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

Based on the structure of the molecule, several degradation pathways can be anticipated under various stress conditions. Hydrolysis of the chloro group to a hydroxyl group is a likely pathway under acidic or basic conditions. Oxidation of the tertiary amine or the aromatic ring could occur under oxidative stress. The tetrahydro-naphthyridine ring system may also undergo ring-opening or aromatization under certain conditions.

Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be the cause?

Unexpected peaks are often indicative of degradation products. The appearance of new peaks that grow over time, with a corresponding decrease in the parent peak area, suggests compound degradation. It is also possible that these peaks are impurities from the synthesis that are now being resolved under your analytical method, or they could be extractables or leachables from your container closure system. A forced degradation study can help identify potential degradation products and confirm if the observed peaks correspond to them.

Q3: How can I confirm the identity of a suspected degradation product?

The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can provide the molecular weight of the degradation product. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Isolation of the degradation product using preparative HPLC may be necessary for complete characterization.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light and moisture, at controlled room temperature.[1] For long-term storage, refrigeration (2-8 °C) is advisable.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: Inappropriate column chemistry or mobile phase composition.

  • Troubleshooting Steps:

    • Column Selection: Ensure the column stationary phase is suitable for the polarity of the parent compound and its potential degradants. A C18 column is a common starting point.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with different pH values to achieve optimal peak symmetry.

    • Gradient Optimization: If using a gradient elution, adjust the gradient slope and time to improve the separation of closely eluting peaks.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Issue 2: Mass Imbalance in Forced Degradation Studies
  • Possible Cause: Formation of non-UV active or volatile degradation products, or degradation products that are not eluting from the HPLC column.

  • Troubleshooting Steps:

    • Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.

    • Check for Volatility: Use analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if volatile degradants are suspected.

    • Column Recovery Study: Perform a study to ensure that all components are eluting from the column and that there is no irreversible adsorption.

    • Broaden Analytical Scope: Consider the possibility of insoluble degradants that may be filtered out during sample preparation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

1. Acid Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

2. Base Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.

5. Photolytic Degradation:

  • Procedure: Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer and pH).

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of Parent Compound% Total ImpuritiesMass Balance (%)
Control 100.0< 0.1100.0
0.1 N HCl, 60°C, 24h 85.214.599.7
0.1 N NaOH, 60°C, 24h 90.19.899.9
3% H₂O₂, RT, 24h 78.521.099.5
80°C, 48h (Solid) 98.91.099.9
Photolytic (Solid) 99.50.499.9
Photolytic (Solution) 92.37.599.8

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the degradation studies of this compound.

G cluster_0 Forced Degradation Workflow DrugSubstance 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride StressConditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions StressedSamples Stressed Samples StressConditions->StressedSamples AnalyticalMethod Stability-Indicating Analytical Method (e.g., HPLC) StressedSamples->AnalyticalMethod DataAnalysis Data Analysis (Peak Purity, Mass Balance) AnalyticalMethod->DataAnalysis DegradationProfile Degradation Profile and Pathway Elucidation DataAnalysis->DegradationProfile

Caption: General workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways Parent 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Degradant1 2-Hydroxy-5,6,7,8-tetrahydro- 1,6-naphthyridine Hydrolysis->Degradant1 HCl/H₂O or NaOH/H₂O Degradant2 N-oxide derivative Oxidation->Degradant2 H₂O₂ Degradant3 Aromatized or Ring-Opened Products Photolysis->Degradant3 Light

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

A1: The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is generally considered underdeveloped, but common strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and reductions or reductive additions to the fully aromatized 1,6-naphthyridine system.[1][2] One approach involves a Pictet-Spengler reaction with an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring.[1][3]

Q2: Why is the final product often isolated as a hydrochloride salt?

A2: The hydrochloride salt form of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is often preferred to improve the compound's stability and solubility.[4] The nitrogen atoms in the naphthyridine core are basic and can readily accept a proton from hydrochloric acid.[4]

Q3: What are some common reactive sites on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine molecule?

A3: The primary reactive sites are the chloro substituent and the nitrogen atoms. The chlorine atom at the 2-position is susceptible to nucleophilic substitution by various nucleophiles, such as amines and alcohols.[4] The nitrogen atoms can participate in acid-base reactions and N-alkylation.[4][5]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture-sensitive intermediates Precursors such as 2-chloro-6-methoxynicotinoyl chloride are sensitive to moisture and can hydrolyze, leading to low yields in subsequent steps.[1][3] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or moderately increasing the temperature.
Sub-optimal reaction temperature The optimal reaction temperature can vary depending on the specific synthetic step. Experiment with a range of temperatures to find the best conditions for your substrates and reagents.
Poor quality of starting materials Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Ensure the purity of all reagents before use.
Inefficient cyclization The formation of the tetrahydronaphthyridine ring can be challenging. For Pictet-Spengler type reactions, ensure the appropriate acid catalyst is used and that the reaction conditions are optimized.
Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of chlorinated intermediates As mentioned, chlorinated precursors are often moisture-sensitive.[1][3] Hydrolysis can lead to the formation of the corresponding carboxylic acid or other undesired byproducts. Strict anhydrous conditions are crucial.
Over-reduction or incomplete reduction If a reduction step is employed to form the tetrahydro-ring from a more oxidized precursor, both over-reduction and incomplete reduction can lead to a mixture of products. Carefully control the stoichiometry of the reducing agent and the reaction time.
Side reactions at the nitrogen atoms The nitrogen atoms in the ring can undergo undesired side reactions. If necessary, consider using a protecting group, such as a Boc group, for the secondary amine during certain synthetic steps.[1][3]
Poor regioselectivity In reactions like the Friedländer annulation, which can be used to construct related naphthyridine systems, the use of unsymmetrical ketones can lead to a mixture of regioisomers.[6] While not a direct step for the title compound, analogous challenges in cyclization steps may arise. Careful selection of starting materials and reaction conditions is important.
Purification Challenges
Issue Troubleshooting Steps
Removal of inorganic salts After reactions involving salt formation or quenching with aqueous solutions, residual inorganic salts can be difficult to remove. Consider washing the crude product with water (if the product has low water solubility) or using a filtration aid like Celite to remove insoluble materials.[1][3]
Co-eluting impurities in chromatography If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Alternatively, recrystallization can be an effective purification method for crystalline products.[1][3]
Difficulty in isolating the hydrochloride salt Ensure the correct stoichiometry of hydrochloric acid is used for salt formation. The choice of solvent is also critical; a solvent in which the hydrochloride salt is insoluble is required to induce precipitation.

Experimental Protocols

A representative, generalized experimental workflow for the synthesis of a tetrahydro-1,6-naphthyridine core, followed by chlorination and hydrochloride salt formation is outlined below. Note: This is a generalized procedure and specific conditions may need to be optimized.

Step 1: Formation of the Tetrahydronaphthyridine Core (via Pictet-Spengler Reaction)

  • A pyridinylethylamine precursor is reacted with an ethyl glyoxylate polymer in a suitable solvent (e.g., a chlorinated solvent).

  • An acid catalyst is typically required.

  • The reaction mixture is stirred, often with heating, until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up, which may involve neutralization, extraction, and solvent removal to yield the crude tetrahydronaphthyridine product.

Step 2: Chlorination

  • The tetrahydronaphthyridine precursor (often an N-oxide or a hydroxy derivative) is dissolved in a suitable solvent.

  • A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added, often cautiously at a reduced temperature.

  • The reaction is heated to the desired temperature and maintained until the starting material is consumed.

  • The reaction mixture is then carefully quenched, for example, by pouring it onto crushed ice, and neutralized.

  • The chlorinated product is extracted with an organic solvent and purified.

Step 3: Hydrochloride Salt Formation

  • The purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • A solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product start_A Pyridinylethylamine Derivative step1 Pictet-Spengler Cyclization start_A->step1 start_B Ethyl Glyoxylate Polymer start_B->step1 step2 Purification of Core Structure step1->step2 step3 Chlorination step2->step3 step4 Purification of Chloro-Product step3->step4 step5 HCl Salt Formation step4->step5 end_product This compound step5->end_product

Caption: General Synthetic Workflow.

G start Low Product Yield Observed q1 Are starting materials pure? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Purify starting materials q1->a1_no No q2 Is the reaction complete (by TLC/LC-MS)? a2_yes Proceed to next check q2->a2_yes Yes a2_no Extend reaction time or increase temperature q2->a2_no No q3 Were anhydrous conditions used? a3_yes Proceed to next check q3->a3_yes Yes a3_no Dry solvents and glassware; use inert atmosphere q3->a3_no No q4 Is the workup procedure optimized? a4_yes Consider alternative synthetic route q4->a4_yes Yes a4_no Optimize extraction and purification steps q4->a4_no No a1_yes->q2 a2_yes->q3 a3_yes->q4

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related heterocyclic syntheses can include positional isomers, starting materials, and over-chlorinated byproducts. For instance, in the synthesis of analogous naphthyridines, isomeric impurities and di-substituted byproducts are often challenging to remove due to their similar chemical properties to the target compound.

Q2: What are the recommended starting points for purification of this compound?

A2: Purification strategies for this compound typically involve recrystallization, column chromatography, or an acid-base extraction workup. The choice of method depends on the impurity profile and the desired final purity. For many naphthyridine derivatives, a well-optimized recrystallization can be sufficient and avoids chromatographic steps.[1][2]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: For related tetrahydronaphthyridine compounds, ethyl acetate (EtOAc) has been used successfully for recrystallization.[1] Generally, for amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, can be effective. A systematic solvent screen is recommended to identify the optimal conditions.

Q4: What is a general protocol for column chromatography of this compound?

A4: A standard approach would be to use silica gel as the stationary phase. The mobile phase could be a gradient of a non-polar solvent like dichloromethane (DCM) or hexanes with an increasing proportion of a polar solvent such as ethyl acetate or methanol. To prevent streaking of the basic free amine on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product "oils out" during recrystallization The solvent may be too non-polar, or the solution is supersaturated. The melting point of the compound may be lower than the boiling point of the solvent.Try a more polar solvent or a solvent mixture. Ensure a slower cooling rate to promote crystal formation. If the issue persists, consider purification by column chromatography.
Low recovery after recrystallization The compound is too soluble in the chosen cold solvent. The initial amount of solvent used for dissolution was excessive.Select a solvent in which the compound has high solubility when hot but low solubility when cold. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Persistent impurity in the final product after chromatography The impurity has a very similar polarity to the product.Try a different solvent system to alter selectivity. High-performance column chromatography with a shallow gradient may be necessary. If the impurity has different acidic/basic properties, an acid-base liquid-liquid extraction could be effective.
Streaking or poor separation on silica gel column The free amine is interacting strongly with the acidic silica gel.Add a small percentage of triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.
Compound appears to decompose on the column The compound may be unstable on acidic silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before use, or switch to a neutral stationary phase like alumina. Run the chromatography as quickly as possible.

Key Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For a related compound, ethyl acetate was found to be effective.[1]

  • Dissolution: In a flask equipped with a condenser, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane or hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH. To improve peak shape, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

experimental_workflow Purification Workflow for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl cluster_recryst Method A cluster_chrom Method B crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve recrystallize Recrystallization chromatography Column Chromatography load Load on Silica Gel crude->load cool Slow Cooling dissolve->cool recrystallize->dissolve filter Vacuum Filtration cool->filter dry Dry under Vacuum filter->dry pure_recryst Pure Crystals dry->pure_recryst chromatography->load elute Elute with Gradient load->elute collect Collect Fractions (TLC analysis) elute->collect concentrate Concentrate Pure Fractions collect->concentrate pure_chrom Pure Product concentrate->pure_chrom

Caption: General purification workflows for the target compound.

troubleshooting_logic Troubleshooting Logic for Impurities start Impure Product check_polarity Are impurities polar or non-polar? start->check_polarity check_basicity Different basicity? check_polarity->check_basicity Similar Polarity column Column Chromatography check_polarity->column Different Polarity recrystallize Attempt Recrystallization check_basicity->recrystallize No acid_base Acid-Base Extraction check_basicity->acid_base Yes success Pure Product recrystallize->success failure Still Impure recrystallize->failure column->success column->failure acid_base->success acid_base->failure failure->column Try different conditions

Caption: Decision tree for selecting a purification strategy.

References

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists working with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions.

Disclaimer: Publicly available data on the aqueous stability of this compound is limited. The information provided here is based on general chemical principles, data from structurally related compounds, and recommended handling procedures. For critical applications, it is strongly advised to perform application-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability in its solid form, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1] Some suppliers recommend refrigeration at 2-8°C under dry conditions. Always refer to the supplier-specific storage recommendations.

Q2: How should I prepare aqueous solutions of this compound?

It is recommended to prepare aqueous solutions fresh for each experiment. Use deoxygenated solvents if possible, especially for long-term experiments. As a hydrochloride salt of a nitrogen-containing heterocycle, its solubility is likely pH-dependent, with greater solubility typically observed in acidic to neutral solutions.[2][3]

Q3: What potential degradation pathways should I be aware of in aqueous solutions?

While specific degradation pathways for this compound are not well-documented, a key potential reaction is the hydrolysis of the 2-chloro group. The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, which may be accelerated by non-neutral pH and elevated temperatures. Structurally related 2-chloropyridines are generally resistant to hydrolysis under ambient environmental conditions but can undergo hydrolysis under more extreme conditions.

Q4: Are there any known incompatibilities with common buffer components?

There is no specific data on incompatibilities. However, caution should be exercised when using buffers containing strong nucleophiles, as they could potentially displace the chloro group. It is advisable to perform a preliminary compatibility test with your chosen buffer system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation upon dissolution or during storage. The pH of the solution may be too high, leading to the precipitation of the free base which is likely less soluble than the hydrochloride salt. The concentration may exceed the solubility limit in the chosen solvent or buffer.Adjust the pH of the solution to a more acidic range (e.g., pH 4-6). Ensure the concentration is within the known or determined solubility limits. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at higher temperatures.
A yellow or brown discoloration of the solution over time. This may indicate degradation of the compound.Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Consider using deoxygenated water to prepare solutions to minimize oxidative degradation.
Loss of biological activity or inconsistent experimental results. The compound may be degrading in the experimental medium.Perform a stability study under your specific experimental conditions (buffer, pH, temperature) to determine the compound's half-life. Prepare solutions immediately before use.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). These could be degradation products, such as the hydrolyzed hydroxynaphthyridine derivative.Analyze the solution over time using a stability-indicating analytical method to identify and quantify any degradants.

Experimental Protocols

Protocol: Preliminary Aqueous Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantification: Analyze the diluted supernatant using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Protocol: Aqueous Stability Study
  • Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., specific temperature and light exposure).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for analysis.

  • Analysis: Immediately analyze the sample using a stability-indicating analytical method (e.g., HPLC with a gradient method) to separate the parent compound from any potential degradants.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Visualizations

G Troubleshooting Common Issues start Issue Observed in Aqueous Solution precipitation Precipitation or Cloudiness start->precipitation discoloration Solution Discoloration (Yellow/Brown) start->discoloration loss_of_activity Loss of Activity / Inconsistent Results start->loss_of_activity ph_issue Potential Cause: High pH / Low Solubility of Free Base precipitation->ph_issue degradation_issue Potential Cause: Chemical Degradation discoloration->degradation_issue instability_issue Potential Cause: Compound Instability in Media loss_of_activity->instability_issue adjust_ph Action: Adjust to acidic pH (e.g., 4-6) ph_issue->adjust_ph fresh_solution Action: Prepare fresh solutions, store at low temp, protect from light degradation_issue->fresh_solution run_stability_study Action: Perform stability study under experimental conditions instability_issue->run_stability_study

Caption: Troubleshooting Decision Tree for Aqueous Solutions.

G Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Stock Solution in Aqueous Buffer aliquot Aliquot into Vials for Time Points prep_solution->aliquot incubate Incubate at Desired Conditions (Temperature, Light) aliquot->incubate sample Sample at Predetermined Time Points (t=0, 2, 4, 8, 24h) incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze quantify Quantify Parent Compound and Degradants analyze->quantify plot Plot [Compound] vs. Time quantify->plot calculate Calculate Degradation Rate and Half-Life plot->calculate

Caption: Experimental Workflow for a Stability Study.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is used as a research tool to explore structure-activity relationships in naphthyridine derivatives.[1]

Q2: What are the general solubility characteristics of this compound?

As a hydrochloride salt, this compound is generally expected to have improved aqueous solubility compared to its free base form. However, the overall solubility can be influenced by factors such as its crystal lattice energy and the presence of the chloro-substituent, which adds a degree of lipophilicity. Computational estimates suggest a moderate lipophilicity, which indicates a balance between hydrophobic and hydrophilic characteristics.[1]

Q3: In which solvents can I expect this compound to be soluble?

Q4: Why is my compound not dissolving even in recommended solvents?

Several factors can contribute to poor solubility, including:

  • Incorrect solvent choice: The polarity of the solvent may not be optimal for the compound.

  • Insufficient solvent volume: The concentration of the compound may be too high for the chosen solvent volume.

  • Low temperature: Solubility generally increases with temperature.

  • pH of the solution: For hydrochloride salts, the pH of the aqueous solution is critical.

  • Compound purity and solid-state form: The presence of impurities or different crystalline forms (polymorphs) can affect solubility.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem: The compound is not dissolving in water.

  • Possible Cause: The pH of the water may not be optimal for keeping the hydrochloride salt in its ionized, more soluble form.

  • Solution:

    • Measure the pH of the suspension.

    • If the pH is neutral or basic, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the pH and observe for dissolution. A more acidic environment will favor the protonated, and likely more soluble, form of the naphthyridine ring nitrogens.

Problem: The compound precipitates out of an aqueous solution when other components are added.

  • Possible Cause: The addition of other substances may have altered the pH of the solution, causing the compound to convert to its less soluble free base.

  • Solution:

    • Check the pH of the final solution.

    • If the pH has increased, adjust it back to a more acidic range using dilute HCl.

    • Consider preparing a concentrated stock solution of the compound in a co-solvent like DMSO and adding it to the aqueous medium in a small volume to minimize precipitation.

Problem: The compound is poorly soluble in organic solvents like ethanol or methanol.

  • Possible Cause: While polar, these solvents may not be sufficiently polar to dissolve the salt form effectively at high concentrations.

  • Solution:

    • Try gentle heating (e.g., to 40-50 °C) to increase solubility. Always check the compound's stability at elevated temperatures.

    • Use a stronger polar aprotic solvent like DMSO or DMF to prepare a concentrated stock solution.

    • Consider using a co-solvent system, such as a mixture of water and ethanol, and adjusting the pH as needed.

Data Presentation

As precise solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their own experimental findings.

Solvent SystemTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
Deionized Water25
0.1 M HCl25
PBS (pH 7.4)25
Ethanol25
Methanol25
DMSO25
5% DMSO in Water25

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Saturation Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Enhancing Solubility using a Co-solvent Approach

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mg/mL).

  • Working Solution Preparation:

    • Vortex the DMSO stock solution to ensure it is homogeneous.

    • To prepare a working solution in an aqueous medium (e.g., cell culture media, buffer), add a small volume of the DMSO stock solution to the aqueous medium while vortexing.

    • It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent try_heating Try gentle heating (e.g., 40-50 °C) check_solvent->try_heating Yes failure Solubility issue persists. Consider alternative strategies. check_solvent->failure No check_ph Is the solution aqueous? try_heating->check_ph adjust_ph Adjust pH to acidic range (e.g., with 0.1 M HCl) check_ph->adjust_ph Yes use_cosolvent Prepare a stock solution in DMSO and dilute into aqueous medium check_ph->use_cosolvent No success Compound dissolved adjust_ph->success adjust_ph->failure use_cosolvent->success use_cosolvent->failure

Caption: A flowchart for troubleshooting solubility problems.

ExperimentalWorkflow Experimental Workflow for Solubility Enhancement start Start: Poorly soluble compound method_selection Select solubility enhancement method start->method_selection ph_adjustment pH Adjustment Protocol: 1. Suspend in water. 2. Add dilute acid dropwise. 3. Monitor for dissolution. method_selection->ph_adjustment Aqueous Solution cosolvency Co-solvency Protocol: 1. Dissolve in minimal DMSO. 2. Add to aqueous buffer with stirring. method_selection->cosolvency Organic/Aqueous Mix analysis Analyze solubility and stability (e.g., via HPLC) ph_adjustment->analysis cosolvency->analysis end End: Optimized dissolution method analysis->end

Caption: Workflow for enhancing compound solubility.

References

Technical Support Center: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can be categorized as starting materials, intermediates, byproducts of side reactions, and residual solvents. Based on plausible synthetic routes, the following are potential impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds that have not been fully converted to the final product.

  • Byproducts: Formed from unintended side reactions during the synthesis.

  • Residual Solvents: Solvents used during the reaction or purification process that are not completely removed.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of unknown impurities. Mass Spectrometry (MS) is useful for determining the molecular weight of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at 2-8°C under dry conditions to minimize degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Purity on HPLC Analysis Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography or recrystallization.
Residual starting materials or intermediates.Monitor the reaction progress using TLC or HPLC to ensure complete conversion. Adjust work-up procedure to remove unreacted starting materials.
Unexpected Peaks in NMR Spectrum Presence of structural isomers or related impurities.Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities. Compare the spectrum with a reference standard if available.
Residual solvents.Dry the sample under high vacuum for an extended period. Identify the solvent from the NMR spectrum and choose an appropriate drying method.
Poor Solubility Incorrect salt form or presence of insoluble impurities.Confirm the hydrochloride salt formation. Filter the dissolved product to remove any insoluble material before use.
Discoloration of the Product Presence of colored impurities from side reactions or degradation.Purify the product by recrystallization, potentially using charcoal to remove colored impurities.

Experimental Protocols

Representative Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

Note: This is a generalized procedure and may require optimization for the specific target compound.

  • Cyclization to form the dihydronaphthyridine core: A substituted 2-vinyl-3-acylpyridine is reacted with ammonia to form the dihydronaphthyridine ring.[1]

  • Reduction of the dihydronaphthyridine: The intermediate is then reduced to the tetrahydro-1,6-naphthyridine scaffold.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile.

Potential Impurities and their Identification

The following table summarizes potential impurities, their likely source, and suggested analytical methods for their detection.

Impurity Name Potential Source Analytical Method
Unreacted Starting Materials (e.g., substituted aminopyridines)Incomplete reactionHPLC, NMR
Over-reduced speciesNon-selective reductionHPLC, MS
Isomeric byproductsNon-specific cyclizationHPLC, NMR
Residual Solvents (e.g., Ethanol, Ethyl Acetate, Toluene)Purification processNMR, GC-MS

Signaling Pathway and Biological Relevance

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural component in pharmacologically active molecules.

RORγt Inverse Agonism

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[1] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in autoimmune diseases.[1] By inhibiting the activity of RORγt, these compounds can reduce the production of pro-inflammatory cytokines like IL-17.[1]

RORgt_Pathway cluster_Th17 Th17 Cell RORgt RORγt IL17_Gene IL-17 Gene RORgt->IL17_Gene Transcription IL17_Protein IL-17 IL17_Gene->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Pro-inflammatory effects Tetrahydro_Naphthyridine 5,6,7,8-tetrahydro- 1,6-naphthyridine Derivative Tetrahydro_Naphthyridine->RORgt Inhibition

Caption: RORγt inverse agonism by 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Anti-HIV Activity

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been explored for its potential as an anti-HIV agent. These compounds can act as allosteric inhibitors of HIV-1 integrase by binding to the lens epithelium-derived growth factor (LEDGF)/p75 binding site. This binding is thought to induce aberrant multimerization of the integrase enzyme, thereby inhibiting viral replication.

HIV_Integrase_Inhibition cluster_HIV HIV Replication Cycle HIV_Integrase HIV-1 Integrase Viral_DNA_Integration Viral DNA Integration HIV_Integrase->Viral_DNA_Integration Essential for LEDGF_p75 LEDGF/p75 LEDGF_p75->HIV_Integrase Binds to Viral_Replication Viral_Replication Viral_DNA_Integration->Viral_Replication Leads to Tetrahydro_Naphthyridine 5,6,7,8-tetrahydro- 1,6-naphthyridine Derivative Tetrahydro_Naphthyridine->HIV_Integrase Allosteric Inhibition (at LEDGF/p75 site)

Caption: Allosteric inhibition of HIV-1 integrase.

References

Technical Support Center: Troubleshooting Western Blot Experiments Involving 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in experiments that involve Western blotting for protein analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound is a synthetic organic compound.[1] It is recognized for its potential applications in medicinal chemistry and organic synthesis.[1] Research has explored its role as a potential retinoid-related orphan receptor γt (RORγt) inverse agonist and as an HIV-1 integrase allosteric inhibitor.[2][3][4] Its primary use in a research setting is likely as a modulator of specific cellular pathways.

Q2: Can this compound directly interfere with the Western blot procedure?

There is currently no direct evidence in the scientific literature to suggest that this compound chemically interferes with the components of standard Western blotting buffers, antibodies, or detection reagents. However, as with any small molecule, its effect on the biological sample (e.g., cell lysate) could lead to unexpected Western blot results.

Q3: I treated my cells with this compound and now I see no signal for my target protein. What could be the cause?

A weak or absent signal can be due to several factors.[5][6] If you suspect the compound treatment is the cause, it might be downregulating the expression of your protein of interest.

Troubleshooting Guides

Problem 1: Weak or No Signal

If you are observing a faint or absent band for your target protein after treating cells with this compound, consider the following troubleshooting steps.

Possible Cause Recommended Solution
Compound-induced protein degradation or downregulation Perform a dose-response and time-course experiment to see if the effect is dependent on the concentration or duration of treatment. Include a vehicle-only control.
Insufficient protein loading Increase the amount of protein loaded per well.[5] A titration can help determine the optimal amount.
Suboptimal primary antibody concentration Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5]
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding SDS to the transfer buffer.[5][7]
Inactive antibody or detection reagent Ensure antibodies have been stored correctly and are within their expiration date.[5] Test the secondary antibody and detection reagent functionality with a positive control.
Problem 2: High Background

A high background can obscure the specific signal of your target protein.

Possible Cause Recommended Solution
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[5]
Primary antibody concentration too high Reduce the concentration of the primary antibody.
Inadequate washing Increase the number or duration of wash steps. Adding a detergent like Tween 20 to the wash buffer can also help.[5]
Membrane contamination Handle the membrane with clean forceps and ensure all incubation trays are clean.[5]
Membrane dried out Ensure the membrane remains hydrated throughout the entire process.
Problem 3: Non-Specific Bands

The appearance of unexpected bands can be misleading.

Possible Cause Recommended Solution
Primary antibody is not specific enough Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins.
Antibody concentration is too high Reduce the concentration of the primary and/or secondary antibody.[5]
Protein degradation Add protease inhibitors to your lysis buffer and keep samples on ice.[7]
Too much protein loaded Reduce the amount of protein loaded onto the gel.[8]

Experimental Protocols

Detailed Western Blot Protocol
  • Sample Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

    • Destain the membrane with TBST.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system or X-ray film.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Target Gene Expression Target Gene Expression Transcription Factor->Target Gene Expression This compound This compound This compound->Kinase 2

Caption: Hypothetical signaling pathway potentially modulated by an inhibitor.

Experimental Workflow Diagram

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Standard experimental workflow for Western blot analysis after compound treatment.

Troubleshooting Logic Diagram

G Start Start Problem Problem Start->Problem Weak/No Signal Weak/No Signal Problem->Weak/No Signal Weak/No Signal High Background High Background Problem->High Background High Background Non-Specific Bands Non-Specific Bands Problem->Non-Specific Bands Non-Specific Bands Check Protein Load Check Protein Load Weak/No Signal->Check Protein Load Improve Blocking/Washing Improve Blocking/Washing High Background->Improve Blocking/Washing Check for Degradation Check for Degradation Non-Specific Bands->Check for Degradation Optimize Antibody Conc. Optimize Antibody Conc. Check Protein Load->Optimize Antibody Conc. End End Optimize Antibody Conc.->End Improve Blocking/Washing->Optimize Antibody Conc. Still high Improve Blocking/Washing->End Resolved Check for Degradation->Optimize Antibody Conc. Still present Check for Degradation->End Resolved

Caption: A logical approach to troubleshooting common Western blot issues.

References

Technical Support Center: Refining Reaction Conditions for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low or No Yield of the Tetrahydronaphthyridine Core - Incomplete cyclization reaction. - Suboptimal temperature or reaction time. - Inactive catalyst or reagents.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the temperature and reaction time; consider microwave-assisted synthesis for improved efficiency.[1] - Ensure all reagents and catalysts are fresh and of high purity.
SYN-002 Inefficient Chlorination - Incomplete reaction with the chlorinating agent. - Decomposition of the starting material or product under harsh chlorination conditions. - Use of an inappropriate chlorinating agent.- Increase the stoichiometry of the chlorinating agent (e.g., SOCl₂ or POCl₃) and/or extend the reaction time. - Perform the reaction at a lower temperature to minimize side reactions. - Screen alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride.
PUR-001 Difficulty in Product Purification - Presence of closely related impurities or unreacted starting materials. - Product instability during purification.- Employ acid-base extraction to separate the basic product from non-basic impurities.[2] - Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient).[2] - Consider recrystallization from an appropriate solvent to obtain a highly pure product.
SAL-001 Poor Formation of the Hydrochloride Salt - Incomplete reaction with HCl. - Inappropriate solvent for salt precipitation.- Ensure the use of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) to avoid hydrolysis. - Use a non-polar solvent to facilitate the precipitation of the hydrochloride salt.
DEC-001 Product Decomposition Upon Storage - Instability of the free base. - Exposure to moisture or air.- Convert the final product to its hydrochloride salt for improved stability.[3] - Store the product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).[4]

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

Several methods have been reported for the synthesis of the tetrahydronaphthyridine scaffold. A common approach involves the construction of a substituted pyridine ring followed by the annulation of the second, saturated ring. One established method is the Pictet-Spengler reaction, which has been used in the synthesis of related structures.[5][6] Another versatile method is the cobalt-catalyzed [2+2+2] cyclization of diynes with nitriles, which allows for the construction of the pyridine ring of the naphthyridine system.[1]

2. How is the chloro-substituent typically introduced onto the naphthyridine ring?

The chlorine atom is generally introduced through electrophilic aromatic substitution or by conversion of a hydroxyl or carbonyl group. For the synthesis of 2-chloro-1,6-naphthyridine derivatives, a common precursor is the corresponding 1,6-naphthyridin-2(1H)-one. This intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 2-chloro derivative.[7]

3. What are the key parameters to control during the chlorination step?

The key parameters to control during chlorination are temperature and the choice of chlorinating agent. Overheating can lead to the formation of undesired side products and decomposition. It is crucial to monitor the reaction progress and to use the appropriate stoichiometry of the chlorinating agent to ensure complete conversion without excessive side reactions.

4. How can the final product, this compound, be purified?

Purification can be achieved through several methods. Acid-base extraction is an effective technique to separate the basic product from neutral or acidic impurities.[2] The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. After basification of the aqueous layer, the product can be extracted back into an organic solvent. Further purification can be achieved by column chromatography on silica gel.[2] Finally, the purified free base is converted to its hydrochloride salt, which may further enhance its purity through precipitation.

5. Why is the product converted to a hydrochloride salt?

The free base of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine may be less stable and more difficult to handle than its hydrochloride salt. Conversion to the hydrochloride salt often improves the compound's crystallinity, stability, and solubility in aqueous media, which is advantageous for storage and for applications in pharmaceutical development.[3]

Experimental Protocols

Protocol 1: Synthesis of the Tetrahydronaphthyridine Core (Hypothetical)

This protocol is adapted from the Pictet-Spengler reaction used for a similar scaffold.[5][6]

  • Starting Material Preparation: Synthesize the appropriate pyridinylethylamine precursor.

  • Pictet-Spengler Reaction:

    • Dissolve the pyridinylethylamine precursor in a suitable solvent (e.g., dichloromethane).

    • Add a glyoxylate derivative (e.g., ethyl glyoxylate) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Chlorination and Hydrochloride Salt Formation (Hypothetical)

This protocol is based on general procedures for the chlorination of naphthyridinones.

  • Chlorination:

    • To a solution of the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield the hydrochloride salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials cyclization Formation of Tetrahydronaphthyridine Core start->cyclization Pictet-Spengler or [2+2+2] Cyclization chlorination Chlorination cyclization->chlorination e.g., POCl₃ product Crude Product chlorination->product extraction Acid-Base Extraction product->extraction chromatography Column Chromatography extraction->chromatography salt_formation Hydrochloride Salt Formation chromatography->salt_formation Anhydrous HCl final_product Pure Hydrochloride Salt salt_formation->final_product troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions inefficient_extraction Inefficient Extraction? start->inefficient_extraction poor_separation Poor Chromatographic Separation? start->poor_separation optimize_conditions Optimize Reaction Time/Temperature incomplete_reaction->optimize_conditions change_reagents Change Reagents/ Catalyst side_reactions->change_reagents adjust_ph Adjust pH during Extraction inefficient_extraction->adjust_ph change_column_conditions Modify Mobile Phase/ Stationary Phase poor_separation->change_column_conditions

References

Validation & Comparative

Comparative Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and Structurally Related Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles and structure-activity relationships of substituted tetrahydronaphthyridine derivatives.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and its analogs, focusing on their potential as anticancer agents. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects and provide a framework for the rational design of novel therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxic Activity of Selected Naphthyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 2-(3-Methoxyphenyl)-1,8-naphthyridin-4-oneVariousLow µM to nM range[1]
Compound B 2-Amino-1,4-naphthoquinone-benzamide derivativeMDA-MB-231 (Breast)> Cisplatin[2]
Compound C 2-Amino-1,4-naphthoquinone-benzamide derivativeHT-29 (Colon)> Cisplatin[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Insights

The analysis of various substituted naphthyridine derivatives allows for the deduction of preliminary structure-activity relationships that can guide future drug design efforts.

dot

SAR_Insights Structure-Activity Relationship Insights for Naphthyridine Derivatives cluster_scaffold Core Scaffold cluster_activity Biological Activity Scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine Chloro 2-Chloro Scaffold->Chloro Substitution Amino 2-Amino Scaffold->Amino Substitution Methoxy 2-Methoxy Scaffold->Methoxy Substitution Activity Anticancer Activity Chloro->Activity Influences Amino->Activity Influences Methoxy->Activity Influences

Caption: Key substitutions on the tetrahydronaphthyridine core influencing anticancer activity.

Based on the broader class of naphthyridine compounds, the following SAR observations can be made:

  • Substitution at the 2-position: The nature of the substituent at the C2 position of the naphthyridine ring is a critical determinant of biological activity. Halogen atoms, such as chlorine, are often introduced to modulate the electronic properties and metabolic stability of the molecule. Amino and methoxy groups can act as hydrogen bond donors and acceptors, respectively, potentially influencing target binding.

  • Aromatic Substituents: The presence of substituted phenyl rings, as seen in 2-phenyl-1,8-naphthyridin-4-ones, can significantly enhance cytotoxic potency.[1] The substitution pattern on this phenyl ring is also crucial, with methoxy groups at the 3'-position showing potent activity.[1]

  • Fused Ring Systems: The fusion of additional rings to the naphthyridine core, as in the case of 2-amino-1,4-naphthoquinone-benzamides, can lead to potent anticancer agents that may act via different mechanisms, such as apoptosis induction.[2]

Experimental Protocols

A fundamental technique for assessing the in vitro anticancer activity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for In Vitro Cytotoxicity Screening

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound and its analogs

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot

MTT_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Screening (MTT Assay) start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Treatment with Test Compounds incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_2_4h 2-4h Incubation mtt_addition->incubation_2_4h solubilization Formazan Solubilization incubation_2_4h->solubilization absorbance_reading Absorbance Reading at 570 nm solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion

While direct comparative data for this compound and its immediate 2-substituted analogs remains to be fully elucidated in publicly available literature, the broader family of naphthyridine derivatives demonstrates significant potential as a source of novel anticancer agents. The structure-activity relationships derived from existing studies underscore the importance of substitution patterns on the naphthyridine core for cytotoxic activity. The provided experimental protocol for the MTT assay offers a standardized method for researchers to evaluate the anticancer potential of this compound and its analogs. Further research focusing on the direct comparison of these closely related compounds is warranted to build a more comprehensive understanding of their therapeutic potential and to guide the development of next-generation anticancer drugs based on the tetrahydronaphthyridine scaffold.

References

Lack of Specific Bioactivity Data for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Necessitates a Broader Analysis of the Tetrahydronaphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific, quantitative bioactivity data for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While the broader class of naphthyridine derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer activities, concrete experimental data such as IC50 or MIC values for this particular hydrochloride salt are not publicly available.[1] The compound is primarily classified as a synthetic organic chemical with potential applications in medicinal chemistry.[1]

The 5,6,7,8-tetrahydro-1,6-naphthyridine core scaffold, however, is a recurring motif in the development of potent and selective modulators of various biological targets. This guide, therefore, provides a comparative overview of the bioactivity of several key derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, for which experimental data has been published. This will serve to highlight the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

Comparison of Bioactive 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

While direct data for this compound is unavailable, several of its derivatives have been synthesized and evaluated for distinct biological activities. Below is a summary of some of these derivatives and their reported bioactivities.

Compound ClassTargetKey Bioactivity
RORγt Inverse AgonistsRetinoid-related orphan receptor γt (RORγt)Inhibition of Th17 cell differentiation and IL-17A/F production, relevant for autoimmune diseases.
HIV-1 Integrase InhibitorsAllosteric site of HIV-1 integraseInhibition of HIV-1 replication by promoting aberrant integrase multimerization.[2]
CDK5 InhibitorsCyclin-dependent kinase 5 (CDK5)Potential treatment for kidney diseases, neurodegenerative disorders, and cancer.

Detailed Bioactivity and Experimental Protocols

RORγt Inverse Agonists for Autoimmune Diseases

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been investigated as potent inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells. These cells are implicated in the pathogenesis of various autoimmune diseases.

Experimental Protocol: RORγt Inverse Agonist Assay

A common method to assess the activity of these compounds is a cell-based reporter assay.

  • Cell Line: A human T-cell line (e.g., Jurkat) is engineered to express a luciferase reporter gene under the control of a RORγt-dependent promoter.

  • Compound Treatment: The cells are incubated with varying concentrations of the test compounds.

  • Stimulation: The cells are stimulated to induce RORγt activity.

  • Luciferase Assay: After a set incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase signal in the presence of the compound, relative to a vehicle control, is used to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the RORγt activity.

RORgt_Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/F Production Th17->IL17 Autoimmunity Autoimmune Disease IL17->Autoimmunity Inhibitor Tetrahydronaphthyridine Derivative (Inverse Agonist) Inhibitor->RORgt

RORγt signaling pathway and point of inhibition.
Allosteric HIV-1 Integrase Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase.[2] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[2]

Experimental Protocol: Anti-HIV-1 Activity Assay

The antiviral activity of these compounds is typically evaluated in a cell-based assay.

  • Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) is used.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Viability Assay: The viability of the cells is assessed using a colorimetric assay (e.g., MTS assay). In the presence of an effective antiviral agent, the cells are protected from virus-induced cell death.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from viral cytopathic effect is determined as the EC50 (50% effective concentration).

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration into Host Genome Proviral_DNA->Integration Mediated by Integrase HIV_Integrase HIV-1 Integrase Aberrant_Multimerization Aberrant Integrase Multimerization HIV_Integrase->Aberrant_Multimerization Induces Inhibitor Tetrahydronaphthyridine Derivative (ALLINI) Inhibitor->HIV_Integrase Aberrant_Multimerization->Integration Blocks

Mechanism of allosteric HIV-1 integrase inhibition.

Summary and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile platform for the development of novel therapeutics. While specific bioactivity data for this compound remains elusive, the demonstrated potent and diverse activities of its derivatives warrant further investigation into this chemical space. Future research could focus on the synthesis and biological evaluation of a broader range of substituted tetrahydronaphthyridines to explore their potential against a wider array of biological targets. The lack of data on the parent compound, this compound, suggests an opportunity for foundational research to establish its baseline activity and potential as a starting point for the development of new bioactive molecules.

References

Comparative Efficacy of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activity of derivatives of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a key synthetic intermediate. While direct efficacy data for the parent compound is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, virology, and immunology.

This compound primarily serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its chemical structure allows for modifications that have led to the discovery of potent and selective inhibitors of various biological targets. This guide summarizes the available quantitative data on the efficacy of these derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of 1,6-Naphthyridine Derivatives

The following tables summarize the in vitro efficacy of various derivatives of the 1,6-naphthyridine scaffold. It is important to note that these derivatives are not all directly synthesized from this compound, but they represent the therapeutic potential of this chemical class.

Table 1: Anticancer and Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound IDTargetAssayIC50 / EC50Cell Line / ModelTherapeutic Area
19g FGFR4 KinaseKinase Inhibition AssayPotent Inhibition-Colorectal Cancer
20p RET Kinase (and mutants)Kinase Inhibition Assay5.7 - 8.3 nMBa/F3-KIF5B-RETCancer (Selpercatinib Resistance)
2t c-Met KinaseKinase Inhibition Assay2.6 µMBaF3-TPR-MetCancer
Aaptamine (16) -Cytotoxicity Assay-P388Cancer
Compound 20 -Cytotoxicity Assay1.8 µMP388Cancer
Compound 22 -Cytotoxicity Assay3.5 µMP388Cancer
Compound 24 -Cytotoxicity Assay0.29 µMAdult T-cell LeukemiaCancer
Torin 2 (1) mTOR, BMX, BTKGametocytocidal Assay8 nMP. falciparumMalaria
Compound 49 -Gametocytocidal Assay20 nMP. falciparumMalaria

Table 2: Anti-HIV and Anti-inflammatory Activity of 1,6-Naphthyridine Derivatives

Compound IDTarget / MechanismAssayPotencyCell Line / ModelTherapeutic Area
Compound 12 HIV-1 IntegraseHIV-1 Replication AssaySub-micromolarCell CultureHIV/AIDS
12,13-dehydrosophoridine (34) Inhibition of TNF-α and IL-6 secretionCytokine Secretion Assay56.82% (TNF-α), 65.21% (IL-6) reductionLPS-stimulated RAW 264.7Inflammation
TAK-828F RORγt Inverse Agonist-Potent and Selective-Autoimmune Diseases

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of 1,6-naphthyridine derivatives.

Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

General Procedure:

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound (e.g., a 1,6-naphthyridine derivative) at various concentrations is added to the reaction mixture.

  • The reaction is incubated to allow for phosphorylation to occur.

  • The amount of phosphorylated substrate is measured.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound.

  • After a specified incubation period, the MTT reagent is added to each well.

  • The cells are incubated further to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Several 1,6-naphthyridine derivatives have been shown to exert their biological effects by modulating specific signaling pathways.

RORγt Inverse Agonism in Autoimmune Diseases

The derivative TAK-828F is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[2] RORγt is a key transcription factor in the differentiation of Th17 cells, which play a critical role in the pathogenesis of various autoimmune diseases.[2] By inhibiting the action of RORγt, TAK-828F can suppress the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines like IL-17A and IL-17F.[2]

RORgt_Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A / IL-17F Production Th17->IL17 Autoimmunity Autoimmune Disease IL17->Autoimmunity TAK828F TAK-828F (1,6-Naphthyridine Derivative) TAK828F->RORgt

Caption: RORγt signaling pathway and the inhibitory action of TAK-828F.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) in Colorectal Cancer

Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[3] Aberrant FGFR4 signaling is implicated in the development and progression of several cancers, including colorectal cancer.[3] These inhibitors block the phosphorylation of FGFR4 and downstream signaling proteins, leading to the induction of tumor inhibition.[3]

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1,6-Naphthyridine-2-one Derivative Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridine derivatives.

Conclusion

While this compound is primarily a synthetic precursor, the diverse and potent biological activities of its derivatives highlight the significant therapeutic potential of the 1,6-naphthyridine scaffold. The data presented in this guide demonstrate that with appropriate chemical modifications, this scaffold can yield compounds with promising efficacy in oncology, virology, and immunology. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for various therapeutic targets. This compilation of data and experimental protocols serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,6-naphthyridine core.

References

Comparative Analysis of the Cross-Reactivity Profile of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available experimental data on the cross-reactivity profile of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. This compound is primarily available as a synthetic building block in chemical and pharmaceutical research. The following guide is intended to provide a framework for understanding and evaluating the potential cross-reactivity of this molecule, drawing comparisons with related compounds and outlining standard experimental procedures.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₀Cl₂N₂. Its structure, featuring a tetrahydronaphthyridine core, is a common scaffold in medicinal chemistry. While specific biological activities for this particular chlorinated derivative have not been extensively reported in peer-reviewed literature, the broader class of naphthyridine and tetrahydronaphthyridine derivatives has been investigated for a range of biological targets, including potential antimicrobial and anticancer activities.[1][2] Given the structural similarities to other known bioactive molecules, it is plausible that this compound could interact with various biological targets.

The Importance of Cross-Reactivity Profiling in Drug Discovery

Cross-reactivity, or off-target binding, is a critical aspect of drug development. It refers to the ability of a drug candidate to bind to targets other than its intended primary target. A thorough understanding of a compound's cross-reactivity profile is essential for:

  • Predicting Potential Side Effects: Off-target interactions are a major cause of adverse drug reactions.

  • Understanding the Mechanism of Action: Identifying all interacting partners can provide a more complete picture of a drug's pharmacological effects.

  • Drug Repurposing: Discovering new therapeutic applications for existing compounds.

Cross-reactivity is typically assessed by screening the compound against a panel of receptors, enzymes, ion channels, and transporters.

Comparative Cross-Reactivity Profile: A Case Study with Varenicline

In the absence of data for this compound, we can examine the cross-reactivity profile of a well-characterized drug with a related heterocyclic structure, Varenicline. Varenicline is a partial agonist of nicotinic acetylcholine receptors (nAChRs) used for smoking cessation. Its selectivity for different nAChR subtypes and other receptors has been extensively studied.

Table 1: Binding Affinity (Ki) of Varenicline for Various Receptors

Receptor SubtypeBinding Affinity (Ki) in nMReference
α4β2 nAChR0.06 - 0.4[3][4]
α3β4 nAChR>500-fold lower than α4β2[5][6]
α7 nAChR322 - >3500-fold lower than α4β2[3][5][6]
α1βγδ nAChR>20,000-fold lower than α4β2[5][6]
5-HT3 Receptor350[5][6]

This table illustrates the type of quantitative data necessary for a comprehensive cross-reactivity profile. Ki values represent the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.

Experimental Protocol: Radioligand Binding Assay for Cross-Reactivity Screening

Radioligand binding assays are a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of receptors.

Materials:

  • Test compound

  • Cell membranes or purified receptors expressing the target of interest

  • A specific radioligand for each target receptor (e.g., [³H]-Epibatidine for nAChRs)

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Potential Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a tetrahydronaphthyridine derivative and a general workflow for assessing its cross-reactivity.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Depolarization Depolarization nAChR->Depolarization Ligand Ligand (e.g., Acetylcholine or Test Compound) Ligand->nAChR Signaling Downstream Signaling Ca_Influx->Signaling Depolarization->Signaling

Caption: Hypothetical signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

cluster_workflow Cross-Reactivity Profiling Workflow Start Test Compound (2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine HCl) Primary_Screen Primary Screen (e.g., Radioligand Binding Assay Panel) Start->Primary_Screen Hit_ID Hit Identification (Significant Binding to Off-Targets) Primary_Screen->Hit_ID Dose_Response Dose-Response and Ki Determination Hit_ID->Dose_Response Functional_Assay Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Selectivity_Profile Selectivity Profile Generation Functional_Assay->Selectivity_Profile

Caption: General experimental workflow for determining the cross-reactivity profile of a test compound.

Conclusion

While a definitive cross-reactivity profile for this compound cannot be provided due to the lack of available data, this guide offers a comprehensive framework for how such a profile would be generated and interpreted. By understanding the methodologies and drawing comparisons with well-characterized molecules like Varenicline, researchers can appreciate the importance of selectivity profiling in the drug discovery process. Future studies are required to elucidate the pharmacological properties of this compound and determine its potential as a bioactive compound.

References

Confirming Target Engagement of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While this compound is primarily utilized as a synthetic building block for more complex molecules, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is present in compounds targeting a diverse range of proteins. This guide will therefore focus on methodologies to determine potential targets for this scaffold and compare its hypothetical performance against established alternatives.

Introduction to Target Engagement and the Naphthyridine Scaffold

This compound serves as a versatile starting material in medicinal chemistry. Derivatives of its core structure have been investigated as inhibitors of several important drug targets, including Glycogen Synthase Kinase 3 (GSK-3), Dipeptidyl Peptidase IV (DPP-IV), and Retinoid-related Orphan Receptor γt (RORγt). Confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for verifying such target engagement.[1][2][3]

This guide will use GSK-3, DPP-IV, and RORγt as exemplary targets to illustrate how one might confirm the engagement of a novel compound based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Comparative Analysis of Target Engagement

To contextualize the potential efficacy of a 5,6,7,8-tetrahydro-1,6-naphthyridine-based compound, it is essential to compare its target engagement metrics with those of known modulators of the same target. The following tables present hypothetical, yet plausible, data for such a comparison.

Target 1: Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[4][5][6]

Compound/ScaffoldMethodTargetCell LineEC₅₀ (Target Engagement)Reference Compound
5,6,7,8-tetrahydro-1,6-naphthyridine Derivative CETSAGSK-3βHEK2931.5 µMLY2090314
LY2090314Biochemical AssayGSK-3β-0.9 nM (IC₅₀)[4]-
Laduviglusib (CHIR-99021)Biochemical AssayGSK-3β-6.7 nM (IC₅₀)[4]-
Target 2: Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a protease involved in glucose metabolism. Its inhibitors, known as gliptins, are used to treat type 2 diabetes.[7]

Compound/ScaffoldMethodTargetCell LineEC₅₀ (Target Engagement)Reference Compound
5,6,7,8-tetrahydro-1,6-naphthyridine Derivative CETSADPP-IVCaco-22.2 µMSitagliptin
SitagliptinBiochemical AssayDPP-IV-19 nM (IC₅₀)-
SaxagliptinBiochemical AssayDPP-IV-50 nM (IC₅₀)-
Target 3: Retinoid-related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, making it an attractive target for autoimmune diseases.[8][9]

Compound/ScaffoldMethodTargetCell LineEC₅₀ (Target Engagement)Reference Compound
5,6,7,8-tetrahydro-1,6-naphthyridine Derivative CETSARORγtJurkat0.9 µMVTP-43742
VTP-43742Cellular Reporter AssayRORγt-Clinical Trial Candidate[10]-
TAK-828FCellular Reporter AssayRORγt-Clinical Trial Candidate[10]-

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[1][2][3] This shift in thermal stability is a direct indicator of target engagement within the complex environment of a cell.

1. Cell Culture and Treatment:

  • Culture the chosen cell line (e.g., HEK293 for GSK-3β) to approximately 80% confluency.
  • Treat the cells with the test compound (e.g., a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative) at various concentrations or a vehicle control (e.g., DMSO).
  • Incubate for a predetermined time (e.g., 1-2 hours) under standard cell culture conditions.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. This step is for generating a melt curve. For an isothermal dose-response curve, a single, optimized temperature is used.[2][11]
  • Immediately cool the samples on ice.

3. Cell Lysis and Fractionation:

  • Lyse the cells through repeated freeze-thaw cycles or by using a lysis buffer.
  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.
  • Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as:
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.[11]
  • AlphaScreen or ELISA: For higher throughput, use antibody-based proximity assays.[3]
  • Analyze the data by plotting the percentage of soluble protein against the temperature to generate a melt curve. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Biochemical Assays (Alternative/Complementary Methods)

1. Kinase Activity Assay (e.g., for GSK-3):

  • Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate.[12][13][14][15]
  • Procedure Outline:
  • Incubate recombinant GSK-3β enzyme with the test compound at various concentrations.
  • Initiate the kinase reaction by adding ATP and a specific peptide substrate.
  • After a set incubation period, stop the reaction.
  • Quantify the amount of phosphorylated substrate or the amount of ADP produced. Luminescence-based assays like ADP-Glo are common.[15]
  • Plot the inhibition of kinase activity against the compound concentration to determine the IC₅₀ value.

2. Protease Activity Assay (e.g., for DPP-IV):

  • These assays measure the cleavage of a substrate by the target protease.[16][17][18][19]
  • Procedure Outline:
  • Incubate recombinant DPP-IV enzyme with the test compound.
  • Add a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage.
  • Monitor the signal over time to determine the rate of substrate cleavage.
  • Calculate the percentage of inhibition at different compound concentrations to derive the IC₅₀.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Cells in Culture B Add Compound or Vehicle A->B C Harvest & Aliquot Cells B->C D Heat at Various Temperatures C->D E Cell Lysis (Freeze-Thaw) D->E F Centrifugation E->F G Separate Soluble (Supernatant) and Precipitated Fractions F->G H Quantify Soluble Target Protein (e.g., Western Blot) G->H I Plot Melt Curve / Dose-Response H->I J Confirm Target Engagement I->J

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

RORgt_Pathway cluster_cell T Helper 17 (Th17) Cell RORgt RORγt IL17 IL-17 Gene RORgt->IL17 Activates Transcription Cytokine IL-17 Cytokine (Pro-inflammatory) IL17->Cytokine Leads to Production Autoimmune Disease Autoimmune Disease Cytokine->Autoimmune Disease Naphthyridine 5,6,7,8-tetrahydro-1,6- naphthyridine Derivative (Inverse Agonist) Naphthyridine->RORgt Inhibits

Caption: Simplified RORγt signaling pathway and point of inhibition.

References

comparative study of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, mechanism of action, and experimental data of leading DNA-dependent protein kinase (DNA-PK) inhibitors, offering insights for researchers and drug development professionals.

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In many cancer cells, an over-reliance on this repair pathway contributes to resistance to DNA-damaging therapies such as radiation and chemotherapy.[2] Consequently, the inhibition of DNA-PK has emerged as a promising strategy to sensitize cancer cells to these treatments. While 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic building block for various pharmaceutical compounds, its direct inhibitory activity is not well-documented in publicly available research.[3][4] However, the broader class of naphthyridine derivatives has shown diverse biological activities, including anticancer effects.[5][6] This guide provides a comparative study of three prominent and well-characterized DNA-PK inhibitors: NU7441 (KU-57788), AZD7648, and M3814 (Nedisertib), focusing on their performance, experimental validation, and the signaling pathways they modulate.

Performance Comparison of DNA-PK Inhibitors

The efficacy of DNA-PK inhibitors is primarily assessed by their potency in inhibiting the kinase activity of DNA-PK, often measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for the selected inhibitors.

InhibitorTargetIC50 (in cell-free assays)Off-Target Kinases (IC50)Key Cellular Effects
NU7441 (KU-57788) DNA-PK14 nM[7][8][9]PI3K (5.0 μM), mTOR (1.7 μM)[7][9]Inhibits NHEJ, increases homology-directed repair (HDR), sensitizes cells to ionizing radiation and doxorubicin.[7][8][10]
AZD7648 DNA-PK0.6 nM[11][12]Highly selective (>100-fold) against 396 other kinases.[11]Potent sensitizer of radiation- and doxorubicin-induced DNA damage, enhances olaparib efficacy.[13]
M3814 (Nedisertib) DNA-PK< 3 nM[12]Selective DNA-PK inhibitor.[14]Modulates ABCG2-mediated multidrug resistance, enhances the effect of fractionated radiotherapy.[14][15]

Signaling Pathway Modulation

DNA-PK inhibitors exert their therapeutic effect by disrupting the NHEJ pathway for DNA double-strand break repair. The following diagram illustrates the simplified signaling cascade and the point of intervention for these inhibitors.

DNA_Repair_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV Ligase IV / XRCC4 DNA_PKcs->Ligase_IV recruits Artemis->DSB processes ends Repair DNA Repair Ligase_IV->Repair Inhibitors DNA-PK Inhibitors (NU7441, AZD7648, M3814) Inhibitors->DNA_PKcs inhibit

Figure 1: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) DNA repair mechanism and the intervention point of DNA-PK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize DNA-PK inhibitors.

In Vitro DNA-PK Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DNA-PK by 50%.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing purified DNA-PK enzyme, a biotinylated peptide substrate, and sheared salmon sperm DNA (as a DNA activator) is prepared.

  • Inhibitor Addition: The test compounds (e.g., NU7441, AZD7648, M3814) are serially diluted and added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for DNA-PK Autophosphorylation

Objective: To assess the ability of an inhibitor to block DNA-PK autophosphorylation in a cellular context, a marker of its target engagement.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, A549) are cultured to a suitable confluency. The cells are pre-treated with various concentrations of the DNA-PK inhibitor for a defined period.

  • Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (IR) or a radiomimetic drug like etoposide.

  • Cell Lysis and Protein Quantification: After a short incubation period post-damage induction, the cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The level of autophosphorylated DNA-PKcs (at Ser2056) is measured using Western blotting or ELISA with a specific antibody.

  • Data Analysis: The signal for phosphorylated DNA-PKcs is normalized to the total DNA-PKcs or a loading control (e.g., actin). The percentage of inhibition is calculated relative to the damaged, untreated control.

The following diagram outlines the general workflow for evaluating the cellular activity of DNA-PK inhibitors.

Experimental_Workflow cluster_workflow Cellular Activity Workflow Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Inhibitor_Treatment 2. Pre-treatment with DNA-PK Inhibitor Cell_Culture->Inhibitor_Treatment Damage_Induction 3. Induction of DNA Damage (e.g., Ionizing Radiation) Inhibitor_Treatment->Damage_Induction Cell_Lysis 4. Cell Lysis and Protein Extraction Damage_Induction->Cell_Lysis Analysis 5. Analysis of DNA-PK Autophosphorylation (Western Blot / ELISA) Cell_Lysis->Analysis Data_Evaluation 6. Data Evaluation and Quantification of Inhibition Analysis->Data_Evaluation

Figure 2: General experimental workflow for assessing the cellular activity of DNA-PK inhibitors by measuring the inhibition of DNA-PK autophosphorylation.

Conclusion

The comparative analysis of NU7441, AZD7648, and M3814 highlights the significant progress in the development of potent and selective DNA-PK inhibitors. AZD7648, with its sub-nanomolar potency and high selectivity, represents a benchmark in this class of inhibitors. M3814's ability to overcome multidrug resistance adds another dimension to its therapeutic potential. While this compound serves as a valuable chemical scaffold, the focus for direct therapeutic intervention lies with these highly targeted inhibitors. The provided data and experimental frameworks offer a solid foundation for researchers to further explore the therapeutic applications of DNA-PK inhibition in oncology.

References

independent verification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride effects

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride's Therapeutic Potential via its Derivatives

For Researchers, Scientists, and Drug Development Professionals

While this compound primarily serves as a synthetic intermediate, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a key structural component in a variety of potent and selective therapeutic agents. This guide provides an objective comparison of the biological effects of two major classes of drugs derived from this scaffold: Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists and Human Immunodeficiency Virus-1 (HIV-1) integrase inhibitors. The data presented is compiled from independent research to offer a clear perspective on their performance against alternative compounds.

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been successfully developed as inverse agonists of RORγt, a master regulator of Th17 cell differentiation. These cells are pivotal in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A.

Quantitative Comparison of RORγt Inverse Agonists

The following table summarizes the in vitro potency of TAK-828F, a prominent derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, in comparison to other notable RORγt inverse agonists.

CompoundScaffoldTargetIC₅₀ (nM) - RORγt Reporter AssaySelectivityReference
TAK-828F 5,6,7,8-tetrahydro-1,6-naphthyridine RORγt6.1>5000-fold vs RORα/β[1]
GSK805Biaryl AmideRORγt~4 (pIC₅₀ = 8.4)High[2][3]
TMP778Benzhydryl AmideRORγt17~100-fold vs RORα/β[4]
SR2211N/ARORγtPotent inhibitorN/A

Experimental Protocols: RORγt Modulation

1. RORγt Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are co-transfected with two DNA constructs: one expressing a GAL4-RORγt ligand-binding domain (LBD) fusion protein and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., TAK-828F) or a vehicle control.

  • Measurement: After a suitable incubation period, luciferase activity is measured. A decrease in luminescence indicates an inverse agonist effect.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.[5][6]

2. Th17 Cell Differentiation Assay

This assay assesses the functional impact of RORγt inhibition on the differentiation of pro-inflammatory Th17 cells.

  • Cell Source: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Differentiation Conditions: The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, and IL-23.

  • Treatment: The differentiating cells are treated with the test compound or a vehicle control.

  • Analysis: After several days of culture, the percentage of IL-17A-producing cells is quantified by intracellular flow cytometry. Alternatively, the concentration of secreted IL-17A in the culture supernatant can be measured by ELISA.[7][8]

Visualizing the RORγt Signaling Pathway and Experimental Workflow

RORgt_Pathway cluster_0 Th17 Cell Differentiation cluster_1 Inhibitory Action TGF-beta TGF-beta RORgt RORγt TGF-beta->RORgt IL-6 IL-6 IL-6->RORgt Naive_T_Cell Naive CD4+ T Cell Naive_T_Cell->RORgt Activation Th17 Th17 Cell RORgt->Th17 Differentiation IL17A IL-17A Secretion Th17->IL17A Autoimmunity Autoimmune Inflammation IL17A->Autoimmunity TAK828F TAK-828F (Inverse Agonist) TAK828F->RORgt Inhibition Th17_Differentiation_Workflow cluster_workflow Th17 Differentiation Assay Workflow start Isolate Naive CD4+ T Cells from PBMCs culture Culture with anti-CD3/CD28 + TGF-β, IL-6, IL-23 start->culture treatment Add RORγt Inverse Agonist (e.g., TAK-828F) culture->treatment incubation Incubate for 3-5 days treatment->incubation analysis Analyze IL-17A Production incubation->analysis flow Intracellular Flow Cytometry analysis->flow Cellular Level elisa ELISA of Supernatant analysis->elisa Secreted Protein HIV_Integration_Pathway cluster_hiv HIV-1 Integration cluster_inhibitors Inhibitory Action vDNA Viral DNA PIC Pre-Integration Complex vDNA->PIC Integrase HIV-1 Integrase Integrase->PIC hDNA Host DNA PIC->hDNA Strand Transfer Provirus Integrated Provirus hDNA->Provirus INSTI L-870,810 (INSTI) INSTI->PIC Blocks Strand Transfer ALLINI ALLINI Derivative ALLINI->Integrase Allosteric Inhibition HIV_Integrase_Assay_Workflow cluster_assay Integrase Strand Transfer Assay Workflow start Coat plate with biotinylated donor DNA add_integrase Add recombinant HIV-1 Integrase start->add_integrase add_inhibitor Add Integrase Inhibitor (e.g., L-870,810) add_integrase->add_inhibitor add_target Add labeled target DNA add_inhibitor->add_target incubation Incubate to allow strand transfer add_target->incubation detection Detect integrated product via ELISA incubation->detection result Calculate IC₅₀ detection->result

References

Assessing the Specificity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Derivatives as Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride serves as a versatile chemical scaffold for the synthesis of various biologically active molecules. This guide focuses on a prominent class of its derivatives: the 5,6,7,8-tetrahydro-1,6-naphthyridine compounds, which have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors, distinct from active-site integrase strand transfer inhibitors (INSTIs), offer a unique mechanism of action that suggests a high degree of specificity.

This comparison guide provides an objective assessment of a lead compound from this series against established, FDA-approved INSTIs. The evaluation is supported by quantitative data from biochemical and cell-based assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Allosteric vs. Active-Site Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Most clinically approved integrase inhibitors, such as Raltegravir and Dolutegravir, are active-site inhibitors that chelate essential metal ions in the enzyme's catalytic core, directly blocking the strand transfer step.

In contrast, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives function as allosteric inhibitors. They bind to a site on the integrase enzyme that is distinct from the active site, specifically at the interface where the integrase catalytic core domain (CCD) dimerizes and interacts with the host protein LEDGF/p75. This binding event induces aberrant multimerization of the integrase enzyme, leading to the formation of non-functional viral particles. This distinct mechanism of action suggests a high specificity for HIV-1 integrase, as it relies on a unique protein-protein interaction interface.

Mechanism of HIV-1 Integrase Inhibition cluster_0 Active Site Inhibition (INSTIs) cluster_1 Allosteric Inhibition (ALLINIs) HIV-1_Integrase_Active_Site Integrase Active Site Host_DNA Host DNA HIV-1_Integrase_Active_Site->Host_DNA targets Viral_DNA Viral DNA Viral_DNA->HIV-1_Integrase_Active_Site binds Integration Successful Integration Host_DNA->Integration INSTI INSTI (e.g., Raltegravir) INSTI->HIV-1_Integrase_Active_Site blocks Integrase_Dimer_Interface Integrase Dimer Interface Proper_Multimerization Proper Multimerization Integrase_Dimer_Interface->Proper_Multimerization LEDGF_p75 LEDGF/p75 LEDGF_p75->Integrase_Dimer_Interface binds Functional_Virions Functional Virions Proper_Multimerization->Functional_Virions ALLINI ALLINI (Naphthyridine Derivative) ALLINI->Integrase_Dimer_Interface binds & induces aberrant multimerization

Caption: Comparison of active-site and allosteric inhibition of HIV-1 integrase.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of a lead 5,6,7,8-tetrahydro-1,6-naphthyridine allosteric inhibitor (Compound 24 from Peese et al., J. Med. Chem. 2019) and four FDA-approved active-site INSTIs.

CompoundClassTargetBiochemical IC₅₀ (Strand Transfer)Cell-Based EC₅₀
Naphthyridine Derivative (Cmpd 24) Allosteric Inhibitor (ALLINI)HIV-1 Integrase (Allosteric Site)N/A0.019 µM
Raltegravir Active-Site Inhibitor (INSTI)HIV-1 Integrase (Active Site)2-7 nM19-31 nM
Dolutegravir Active-Site Inhibitor (INSTI)HIV-1 Integrase (Active Site)2.7 nM0.51 nM
Elvitegravir Active-Site Inhibitor (INSTI)HIV-1 Integrase (Active Site)~7 nM~1.7 nM
Bictegravir Active-Site Inhibitor (INSTI)HIV-1 Integrase (Active Site)~7.5 nM~2.5 nM

Note: IC₅₀ and EC₅₀ values are compiled from various sources and may have been determined under slightly different experimental conditions. N/A indicates that the primary mechanism of action is not direct inhibition of the strand transfer reaction in a standard biochemical assay.

Assessment of Specificity

A key advantage of allosteric inhibitors is their potential for high specificity, as they target a unique protein-protein interaction site that may not be conserved across other enzymes.

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (ALLINIs): While comprehensive off-target screening data for this specific series is not publicly available, their unique allosteric mechanism of action strongly suggests a high degree of selectivity for HIV-1 integrase. These compounds are not expected to interact with the active sites of other enzymes that bind nucleic acids, such as polymerases or other nucleases.

Active-Site Inhibitors (INSTIs):

  • Raltegravir: Has been shown to be highly selective for HIV-1 integrase, with over 1000-fold greater selectivity compared to other phosphoryltransferases like HIV-1 RNase H and human polymerases α, β, and γ.[1]

  • Dolutegravir: While highly specific for HIV integrase, some studies have explored its potential off-target effects on human endogenous retroviruses, suggesting a broader spectrum of activity within retroviral integrases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize HIV-1 integrase inhibitors.

Workflow for HIV-1 Integrase Inhibitor Evaluation Start Start: Candidate Inhibitor Biochemical_Assay Biochemical Assay (e.g., Strand Transfer) Start->Biochemical_Assay Cell-Based_Assay Cell-Based Antiviral Assay (e.g., MT-4 cells) Start->Cell-Based_Assay Specificity_Screen Specificity/Selectivity Screening Start->Specificity_Screen Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell-Based_Assay->Cytotoxicity_Assay Cell-Based_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Specificity_Screen->Data_Analysis Results Results: IC₅₀, EC₅₀, CC₅₀, SI Data_Analysis->Results

Caption: A generalized workflow for the evaluation of HIV-1 integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer step of integration in a cell-free system.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)

    • Target DNA (labeled oligonucleotide)

    • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂)

    • Streptavidin-coated microplates

    • Detection reagents (e.g., antibody conjugate and substrate for colorimetric or fluorescent readout)

  • Protocol:

    • Immobilize the biotinylated donor DNA onto the streptavidin-coated microplate.

    • Add recombinant HIV-1 integrase to the wells and incubate to allow for complex formation.

    • Add serial dilutions of the test compound and incubate.

    • Initiate the strand transfer reaction by adding the labeled target DNA.

    • Incubate to allow for the integration of the donor DNA into the target DNA.

    • Wash the plate to remove unreacted components.

    • Add detection reagents to quantify the amount of integrated target DNA.

    • Measure the signal using a microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Reagents and Materials:

    • MT-4 cells (or other susceptible human T-cell line)

    • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

    • HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

    • Test compound

    • 96-well cell culture plates

    • p24 antigen ELISA kit or MTT reagent for cell viability

  • Protocol:

    • Seed MT-4 cells into a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

    • Assess viral replication by either:

      • p24 ELISA: Quantify the amount of p24 viral antigen in the cell supernatant.

      • MTT Assay: Measure the cytopathic effect of the virus by assessing cell viability.

    • Calculate the EC₅₀ value, the concentration at which the compound inhibits viral replication by 50%.

Cytotoxicity Assay

This assay is performed in parallel with the cell-based antiviral assay to determine the compound's toxicity to the host cells.

  • Protocol:

    • Follow the same procedure as the cell-based replication assay but without adding the virus.

    • After the incubation period, add MTT reagent to the wells and incubate.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the CC₅₀ value, the concentration at which the compound reduces cell viability by 50%.

    • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, with a higher SI indicating a more favorable therapeutic window.

Conclusion

Derivatives of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine represent a promising class of allosteric HIV-1 integrase inhibitors. Their unique mechanism of action, targeting a protein-protein interaction interface rather than the catalytic active site, suggests a high degree of specificity and a potential advantage in overcoming resistance to existing active-site inhibitors. While direct, broad-panel off-target screening data is needed for a definitive assessment of specificity, the available biochemical and cellular data demonstrate potent anti-HIV-1 activity. This guide provides a framework for researchers to compare these novel allosteric inhibitors against the current standard-of-care INSTIs, facilitating further investigation and development in the pursuit of new antiretroviral therapies.

References

Structure-Activity Relationship of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride core. The primary focus of this guide is on the development of these analogs as allosteric inhibitors of HIV-1 integrase, a promising target for antiviral therapy. Additionally, the potential for this scaffold to be adapted for other therapeutic targets, such as Retinoid-related Orphan Receptor γt (RORγt) and nicotinic acetylcholine receptors (nAChRs), will be discussed based on available literature.

Comparative Analysis of HIV-1 Integrase Inhibitory Activity

A study published in the Journal of Medicinal Chemistry detailed the discovery and SAR of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent allosteric inhibitors of HIV-1 integrase that target the lens epithelium-derived growth factor (LEDGF/p75) binding site.[1] While the initial lead compound was not 2-chloro-substituted, the extensive SAR exploration provides valuable insights into how modifications of this core structure impact antiviral activity. The following table summarizes the in vitro anti-HIV-1 activity of key analogs.

Compound IDAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
1 HHH>25>25
2 ClHH1.5>25
3 H4-F-PhH0.015>25
4 H4-Cl-PhH0.012>25
5 H3,4-di-F-PhH0.009>25
6 H4-F-PhCH₃0.028>25
7 H4-F-PhEt0.045>25

Key SAR Observations for HIV-1 Integrase Inhibition:

  • Substitution at the 2-position: Introduction of a chlorine atom at the R¹ position (Compound 2 ) modestly improves antiviral activity compared to the unsubstituted parent compound (Compound 1 ), highlighting the potential of halogen substitution.[1]

  • Aromatic substitution at the N-6 position (R²): The most significant gains in potency were achieved by introducing substituted phenyl rings at the R² position. A 4-fluorophenyl group (Compound 3 ) and a 4-chlorophenyl group (Compound 4 ) resulted in nanomolar efficacy.[1] Di-substitution on the phenyl ring, as seen with the 3,4-difluorophenyl group (Compound 5 ), further enhanced the antiviral activity.[1]

  • Alkylation at the 5-position (R³): Small alkyl substitutions at the R³ position, such as methyl (Compound 6 ) or ethyl (Compound 7 ), were tolerated but led to a slight decrease in potency compared to the unsubstituted analog (Compound 3 ).[1]

Potential as RORγt Inverse Agonists and nAChR Modulators

While extensive SAR data for this compound analogs in other therapeutic areas is less defined in the public domain, related structures have shown promise.

  • RORγt Inverse Agonists: An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed for the potent RORγt inverse agonist TAK-828F.[2][3] This suggests that with appropriate functionalization, the 2-chloro-substituted core could be a starting point for novel modulators of RORγt, which is a key target for autoimmune diseases.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The broader naphthyridine class of compounds has been extensively studied as modulators of nAChRs.[4][5][6] The conformational rigidity of the tetrahydro-1,6-naphthyridine scaffold makes it an attractive framework for designing selective nAChR ligands. Further exploration is warranted to determine the SAR of 2-substituted analogs for various nAChR subtypes.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective comparison of these compounds.

HIV-1 Integrase Allosteric Inhibition Assay

This assay measures the ability of a compound to inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagents: Recombinant HIV-1 integrase, biotinylated LEDGF/p75, europium-labeled anti-tag antibody (for integrase), and streptavidin-allophycocyanin (APC).

  • Procedure:

    • Add HIV-1 integrase and the test compound to a microplate well and incubate.

    • Add biotinylated LEDGF/p75 and incubate to allow for binding.

    • Add the europium-labeled antibody and streptavidin-APC and incubate.

    • Measure the FRET signal. A decrease in the FRET signal indicates inhibition of the integrase-LEDGF/p75 interaction.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the FRET signal.

Antiviral Cell-Based Assay

This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a cellular context.

Protocol:

  • Cell Line: Use a susceptible human T-cell line (e.g., MT-4 cells).

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • Measure cell viability using a colorimetric assay (e.g., MTS or XTT).

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Core_Structure 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine HCl Analog_Synthesis Analog Synthesis (Modification at R¹, R², R³) Core_Structure->Analog_Synthesis In_Vitro_Assay In Vitro Assay (e.g., HIV-1 Integrase Inhibition) Analog_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Antiviral Activity) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis (Data Correlation) Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis

Caption: General workflow for the structure-activity relationship (SAR) study of novel compounds.

Signaling Pathway of HIV-1 Integrase Allosteric Inhibition

The diagram below depicts the mechanism of action for allosteric inhibitors of HIV-1 integrase that target the LEDGF/p75 binding site.

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration cluster_inhibited Inhibition by Allosteric Modulator HIV_Integrase HIV-1 Integrase LEDGF LEDGF/p75 HIV_Integrase->LEDGF Binds to Viral_Integration Successful Viral Integration HIV_Integrase->Viral_Integration Host_DNA Host DNA LEDGF->Host_DNA Tethers to Inhibitor Tetrahydro-1,6-naphthyridine Analog HIV_Integrase_Inhibited HIV-1 Integrase (Altered Conformation) Inhibitor->HIV_Integrase_Inhibited Binds to Allosteric Site HIV_Integrase_Inhibited->LEDGF Binding Blocked Blocked_Integration Blocked Viral Integration HIV_Integrase_Inhibited->Blocked_Integration

Caption: Mechanism of allosteric inhibition of HIV-1 integrase by targeting the LEDGF/p75 binding site.

References

Benchmarking TAK-828F: A Comparative Guide for RORγt Inverse Agonists in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fujisawa, Japan - In the competitive landscape of therapeutic development for autoimmune diseases, the selective modulation of the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal strategy. This guide provides a comprehensive benchmarking analysis of TAK-828F, a potent and selective RORγt inverse agonist, against other known standards in the field. Developed for researchers, scientists, and drug development professionals, this document compiles quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate objective comparison and inform future research directions.

TAK-828F is a novel, orally available small molecule that functions as an inverse agonist of RORγt, a master transcriptional regulator of T helper 17 (Th17) cells.[1] These cells are key drivers of inflammation in a variety of autoimmune conditions through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] By binding to RORγt, TAK-828F inhibits its transcriptional activity, leading to a reduction in IL-17 production and a dampening of the inflammatory cascade.[1] The synthesis of the core tetrahydronaphthyridine scaffold of TAK-828F can be achieved from precursors related to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.[3][4]

Quantitative Performance of RORγt Inverse Agonists

The following tables summarize the in vitro potency of TAK-828F in comparison to other notable RORγt inverse agonists that have been investigated in preclinical and clinical settings. The data, compiled from various scientific publications, highlights the comparative efficacy of these compounds in inhibiting RORγt activity.

Compound Target Assay IC50 (nM) Species
TAK-828F RORγt Reporter Gene Assay6.1Human
RORγt Transcription Inhibition9.5Human
Steroid Receptor Coactivator-1 (SRC1) Recruitment59Human
Vimirogant (VTP-43742) RORγt Inhibition-Human
BMS-986251 RORγt Reporter Assay11Human
IL-17A Release (human Whole Blood)27Human
BI 730357 IL-17 Inhibition (human Whole Blood)140Human
IL-22 Production (human PBMCs)43Human
IMU-935 RORγt Reporter Assay~20Human
IL-17A/F, IFN-γ Release3-5Human
Cedirogant (ABBV-157) RORγt Inverse Agonist--

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. Data is compiled from multiple sources for comparative purposes.[5][6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate the RORγt signaling pathway and a general experimental workflow for assessing RORγt inverse agonists.

RORgt_Signaling_Pathway cluster_cell T Helper Cell cluster_nucleus Gene Transcription TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 IL6->STAT3 Phosphorylation Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt Expression IL17_Gene IL-17 Gene RORgt->IL17_Gene Binds to promoter STAT3->RORgt Activation Nucleus Nucleus IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Secretion TAK828F TAK-828F TAK828F->RORgt Inhibits

RORγt signaling pathway in Th17 cell differentiation and inhibition by TAK-828F.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_endpoints Efficacy Endpoints Binding_Assay Radioligand Binding Assay (Determine Ki) Reporter_Assay RORγt Reporter Gene Assay (Determine IC50) Binding_Assay->Reporter_Assay Cofactor_Assay Cofactor Recruitment Assay (Confirm Inverse Agonism) Reporter_Assay->Cofactor_Assay Cell_Based_Assay Th17 Differentiation Assay (Measure IL-17 production) Cofactor_Assay->Cell_Based_Assay Psoriasis_Model Imiquimod-Induced Psoriasis Model (Mouse) Cell_Based_Assay->Psoriasis_Model Arthritis_Model Collagen-Induced Arthritis Model (Mouse) Cell_Based_Assay->Arthritis_Model Colitis_Model T-cell Transfer Colitis Model (Mouse) Cell_Based_Assay->Colitis_Model Clinical_Scores Clinical Scores Psoriasis_Model->Clinical_Scores Histology Histology Psoriasis_Model->Histology Cytokine_Levels Cytokine Levels Psoriasis_Model->Cytokine_Levels Arthritis_Model->Clinical_Scores Arthritis_Model->Histology Colitis_Model->Clinical_Scores Colitis_Model->Cytokine_Levels

General experimental workflow for evaluating RORγt inverse agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the evaluation of RORγt inverse agonists.

RORγt Reporter Gene Assay

Objective: To determine the in vitro potency (IC50) of a compound to inhibit RORγt-mediated transcription.

Methodology:

  • Cell Line: A human cell line (e.g., Jurkat cells) is transiently or stably transfected with two plasmids:

    • An expression vector for the ligand-binding domain of human RORγt fused to a Gal4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence.

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., TAK-828F) or a vehicle control.

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control (e.g., cell viability). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[5]

Human Th17 Cell Differentiation and IL-17A Production Assay

Objective: To assess the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.

Methodology:

  • Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: The isolated T cells are cultured under Th17-polarizing conditions, which include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-6, TGF-β, IL-23, and IL-1β).[7]

  • Compound Treatment: The cells are cultured in the presence of various concentrations of the RORγt inverse agonist or a vehicle control.

  • Cytokine Measurement: After several days in culture, the supernatant is collected, and the concentration of IL-17A is measured by ELISA or a similar immunoassay.

  • Data Analysis: The concentration of IL-17A is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a RORγt inverse agonist in a model of skin inflammation.

Methodology:

  • Animal Model: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c strain) by the daily topical application of imiquimod cream on a shaved area of the back and/or ear.

  • Treatment: The test compound is administered orally or topically to the mice, typically starting from the first day of imiquimod application. A vehicle-treated group serves as a negative control.

  • Efficacy Assessment: Disease severity is monitored daily by scoring clinical signs such as erythema, scaling, and skin thickness.

  • Endpoint Analysis: At the end of the study, skin biopsies are collected for histological analysis to measure epidermal thickness (acanthosis) and inflammatory cell infiltration. Cytokine levels in the skin can also be measured by qPCR or immunoassays.[5]

This comparative guide underscores the potent and selective profile of TAK-828F as a RORγt inverse agonist. The provided data and methodologies offer a framework for the continued investigation and benchmarking of novel compounds targeting this critical pathway in autoimmune and inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as hazardous waste. Do not dispose of it down the drain or in regular trash. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2) Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation (Category 2A) Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile rubber).[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company.[2] The following steps outline a systematic approach for its responsible management.

Step 1: Waste Classification

Classify any material contaminated with this compound as hazardous chemical waste. This includes:

  • Unused or expired chemical.

  • Residue from experiments.

  • Contaminated labware (e.g., filter paper, weighing boats).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Spill cleanup materials.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with the compound in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.[3]

  • Container Specifications: Use containers made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and has a secure, leak-proof lid.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."[2]

  • The full chemical name: "this compound."

  • The appropriate hazard pictograms (e.g., GHS07 for "Warning").[2]

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.[3]

  • In a location that minimizes the risk of spills.

  • Kept closed except when adding waste.[3]

Step 5: Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of Waste (2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride) classify_waste Classify as Hazardous Waste start->classify_waste segregate_waste Segregate Waste classify_waste->segregate_waste solid_waste Solid Waste (e.g., contaminated labware, PPE) segregate_waste->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) segregate_waste->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

This compound is a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a robust barrier against splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving recommended)Offers protection against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[2]
Chemical-resistant lab coat or apronProtects personal clothing and underlying skin from contamination.
Respiratory Protection NIOSH-approved respirator or use within a certified chemical fume hoodEssential to prevent the inhalation of dust or aerosols, especially when handling the powdered form.

Glove Selection and Permeation Data

While specific permeation data for this compound is not available, data for related compounds can provide guidance. Nitrile gloves are generally recommended for handling chlorinated organic compounds and pyridines.[2][3] The following table presents permeation breakthrough times for nitrile gloves with similar chemicals.

ChemicalPermeation Breakthrough Time (minutes)
Pyridine< 1[4]
Chloroform6[5]
Methylene Chloride4[5]
Carbon Tetrachloride>480[5]

Note: Given the rapid breakthrough time for pyridine, it is crucial to change gloves immediately upon any suspected contact. For extended handling, consider using thicker, chemical-resistant gloves and consult manufacturer-specific glove compatibility charts.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific handling area, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.

  • Handling:

    • Don all required PPE before opening the chemical container.

    • Handle the compound in a well-ventilated area to minimize inhalation exposure.[7]

    • Avoid the formation of dust and aerosols.[7]

    • Use non-sparking tools.[7]

    • Carefully weigh and transfer the chemical as required for the experiment.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area prep2 Verify Emergency Equipment prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Gather Materials prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Ventilated Area handle1->handle2 handle3 Handle with Care handle2->handle3 handle4 Seal Container handle3->handle4 post1 Decontaminate Equipment handle4->post1 post2 Dispose of Waste post1->post2 post3 Personal Hygiene post2->post3

Safe Handling Workflow

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material to avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Collect: Place all contaminated materials, including absorbents and PPE, into a labeled, sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Segregation:

    • Collect all waste containing this chemical in a designated, labeled, and sealed hazardous waste container. This includes excess reagent, reaction mixtures, and contaminated materials.

    • Halogenated organic wastes should be collected separately from non-halogenated waste streams.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Disposal:

    • Dispose of the hazardous waste through a licensed environmental waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Halogenated Waste collect2 Use Designated Container collect1->collect2 collect3 Label Container Clearly collect2->collect3 store1 Secure Storage Area collect3->store1 store2 Ensure Ventilation store1->store2 store3 Away from Incompatibles store2->store3 dispose1 Contact Licensed Vendor store3->dispose1 dispose2 Follow Regulations dispose1->dispose2

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.